molecular formula C9H17N B086638 1-Azaspiro[4.5]decane CAS No. 176-80-7

1-Azaspiro[4.5]decane

Cat. No.: B086638
CAS No.: 176-80-7
M. Wt: 139.24 g/mol
InChI Key: LGKNCSVHCNCJQG-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decane, with the molecular formula C9H17N and a molecular weight of 139.24 g/mol, is an organic heterocyclic compound recognized as a fundamental 8-azaspiro[4.5]decane skeleton . This structure consists of a ten-membered bicycle with nine carbon atoms and one nitrogen atom, forming two rings connected by a spiro ring fusion where the nitrogen atom is adjacent to the ring junction . This spirocyclic motif is a privileged scaffold in medicinal chemistry and natural product synthesis . It is embedded in a wide array of alkaloid natural products and pharmacologically active compounds, serving as a critical building block for the development of new therapeutic agents . The structural motif is found in complex targets such as histrionicotoxin, cephalotaxine, and erythrina alkaloids, making it a subject of continuous interest for developing novel synthetic methods . Derivatives of this core structure have demonstrated significant research value. For instance, 1-oxa-8-azaspiro[4.5]decanes have been synthesized and studied as M1 muscarinic agonists for the potential symptomatic treatment of dementia of the Alzheimer's type . Furthermore, related structures like 1-thia-4-azaspiro[4.5]decane derivatives have been developed and evaluated for their anticancer activity against various human cancer cell lines, including liver hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) . Other research has explored 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as neuropeptide Y5 receptor antagonists for the potential treatment of eating disorders and obesity . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.5]decane
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InChI

InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LGKNCSVHCNCJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
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DSSTOX Substance ID

DTXSID10170061
Record name 1-Azaspiro(4.5)decane
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Molecular Weight

139.24 g/mol
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CAS No.

176-80-7
Record name 1-Azaspiro[4.5]decane
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Record name 1-Azaspiro[4.5]decane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azaspiro[4.5]decane is a saturated bicyclic amine that serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents and complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with a representative experimental protocol for its synthesis and relevant spectroscopic data. The information is presented to support researchers, scientists, and drug development professionals in leveraging this versatile building block for their scientific endeavors.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These values are compiled from various chemical databases and computational models.

Table 1: General and Chemical Properties
PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 176-80-7[1][2]
Molecular Formula C₉H₁₇N[1][2]
Molecular Weight 139.24 g/mol [1]
Canonical SMILES C1CCC2(CC1)CCCN2[1]
InChI InChI=1S/C9H17N/c1-2-5-9(6-3-1)7-4-8-10-9/h10H,1-8H2[1][2]
InChIKey LGKNCSVHCNCJQG-UHFFFAOYSA-N[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Complexity 114[1]
Topological Polar Surface Area 12 Ų[1]
Monoisotopic Mass 139.1361 g/mol [1]
Table 2: Physical Properties
PropertyValueSource(s)
Physical Description Liquid (at standard conditions)
Boiling Point (calculated) 182.2 °C at 760 mmHg
Melting Point (calculated) -28.9 °C
Density (calculated) 0.9±0.1 g/cm³
logP (Octanol-Water Partition Coefficient) 1.9[1]
Refractive Index (calculated) 1.481

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show complex multiplets for the methylene protons of the cyclohexane and pyrrolidine rings. The protons alpha to the nitrogen atom would appear more downfield compared to the other ring protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms in the spirocyclic system. The spiro carbon atom, being a quaternary carbon, will have a characteristic chemical shift. The carbons adjacent to the nitrogen will also be shifted downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A key feature for the secondary amine is the N-H stretching vibration, which typically appears as a weak to medium band in the 3300-3500 cm⁻¹ range. C-N stretching vibrations can be observed in the fingerprint region (1000-1250 cm⁻¹).

  • Mass Spectrometry: In the mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 139. The fragmentation pattern will be characteristic of cyclic amines, often involving alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and efficient method is the reductive amination of cyclohexanone.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound from commercially available starting materials.

Materials:

  • Cyclohexanone

  • 4-Aminobutanol

  • Thionyl chloride (SOCl₂)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Chlorination of 4-Aminobutanol: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobutanol in an appropriate solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of the Intermediate: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroamine intermediate.

  • Reductive Amination: In a separate flask, dissolve cyclohexanone and the crude chloroamine intermediate in a suitable solvent such as methanol or dichloromethane. Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise at 0 °C. The use of sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent for reductive aminations.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight, or until completion as indicated by TLC. Quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound via the reductive amination pathway.

G Synthesis Workflow for this compound start1 Cyclohexanone reaction2 NaBH(OAc)₃ start1->reaction2 start2 4-Aminobutanol reaction1 SOCl₂ start2->reaction1 intermediate Chloroamine Intermediate reaction1->intermediate intermediate->reaction2 product This compound reaction2->product

References

An In-depth Technical Guide to 1-Azaspiro[4.5]decane and its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Azaspiro[4.5]decane, its chemical properties, nomenclature, and the burgeoning role of its derivatives in modern drug discovery. The unique three-dimensional structure of the azaspiro[4.5]decane scaffold has positioned it as a privileged motif in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets, most notably the sigma-1 receptor.

Core Compound: this compound

Nomenclature and CAS Number:

The foundational compound of this series is this compound. Its Chemical Abstracts Service (CAS) number is 176-80-7 [1]. The systematic IUPAC name for this compound is this compound[1]. It is also known by synonyms such as 2,2-Pentamethylenepyrrolidine[1].

Chemical Properties:

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₇NPubChem[1]
Molecular Weight139.24 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number176-80-7PubChem[1]
SMILESC1CCC2(CC1)CCCN2PubChem[1]
InChIKeyLGKNCSVHCNCJQG-UHFFFAOYSA-NPubChem[1]

The Azaspiro[4.5]decane Scaffold in Drug Discovery

The rigid, three-dimensional nature of the azaspiro[4.5]decane core offers a distinct advantage in drug design, enabling precise spatial orientation of functional groups for optimal interaction with biological targets. This has led to enhanced target selectivity and improved pharmacokinetic profiles compared to more flexible acyclic or monocyclic analogues.

Derivatives of this compound have shown significant promise in modulating central nervous system (CNS) targets. In particular, they have emerged as a versatile platform for developing ligands for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a range of neurological and psychiatric disorders.

Quantitative Data: Biological Activity of this compound Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives for their primary biological targets.

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities (Ki)

Compound DerivativeKi (nM)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4--INVALID-LINK--
Series of 1-oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.1--INVALID-LINK--[2]

Table 2: Antiproliferative Activity (IC₅₀) of 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones

CompoundA549 (µM)MDA-MB-231 (µM)HeLa (µM)Reference
7j0.170.050.07--INVALID-LINK--

Experimental Protocols

Synthesis of the this compound Scaffold

A reported method for the synthesis of the this compound scaffold involves a palladium-catalyzed aza-[3+2] cycloaddition. The general workflow for this transformation is as follows:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product Anilines Anilines Oxidative_Dearomatization Oxidative Dearomatization Anilines->Oxidative_Dearomatization Vinylcyclopropanes Vinylcyclopropanes Pd_Catalysis Palladium-Catalyzed Aza-[3+2] Cycloaddition Vinylcyclopropanes->Pd_Catalysis Oxidative_Dearomatization->Pd_Catalysis Intermediate Azaspirodecane This compound Scaffold Pd_Catalysis->Azaspirodecane

General synthetic workflow for the this compound scaffold.

This method demonstrates broad substrate compatibility, and asymmetric variations of the cycloaddition have been explored.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human sigma-1 receptor.

Materials:

  • Radioligand: [³H]-(+)-pentazocine

  • Unlabeled Ligand for Non-specific Binding: Haloperidol

  • Membrane Preparation: Homogenate from cells or tissues expressing the human sigma-1 receptor

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.

    • Dilute the membrane preparation to the optimal concentration in the assay buffer.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, and the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, haloperidol, and the membrane preparation.

    • Competition Wells: Add the test compound at various concentrations, [³H]-(+)-pentazocine, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

Sigma-1 Receptor Signaling Pathway

Derivatives of this compound frequently act as ligands for the sigma-1 receptor (S1R). The binding of these ligands initiates a signaling cascade that modulates various cellular processes. Under basal conditions, S1R is associated with the chaperone protein BiP at the mitochondria-associated endoplasmic reticulum (ER) membrane. Upon agonist binding, S1R dissociates from BiP and can translocate to other cellular compartments where it interacts with and modulates the activity of various ion channels and receptors.

G cluster_er Endoplasmic Reticulum (MAM) cluster_downstream Downstream Effects S1R_BiP S1R-BiP Complex S1R_Active Activated S1R S1R_BiP->S1R_Active IP3R IP3 Receptor Ca_Signaling Ca²⁺ Signaling Modulation IP3R->Ca_Signaling Ion_Channels Ion Channel Modulation (Na⁺, K⁺, Ca²⁺) GPCRs GPCR Modulation NMDA_Receptors NMDA Receptor Modulation Ligand Azaspirodecane Ligand (Agonist) Ligand->S1R_BiP Binds to S1R S1R_Active->IP3R Interacts with S1R_Active->Ion_Channels S1R_Active->GPCRs S1R_Active->NMDA_Receptors

Sigma-1 Receptor signaling pathway upon agonist binding.

This modulation of downstream effectors by S1R activation underlies the therapeutic potential of this compound derivatives in various neurological conditions.

References

An In-depth Technical Guide to the Synthesis and Applications of 1-Azaspiro[4.5]decane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for constructing the 1-azaspiro[4.5]decane scaffold and its derivatives. It details key experimental protocols, presents quantitative data for comparative analysis, and explores the biological significance of these compounds, particularly in the context of neurological and mitochondrial-related pathologies.

Introduction to the this compound Scaffold

The this compound core is a privileged structural motif in medicinal chemistry, featuring a spirocyclic system where a cyclohexane ring is fused to a pyrrolidine ring at the nitrogen-adjacent carbon. This unique three-dimensional architecture offers a rigid framework that can position substituents in precise spatial orientations, making it an attractive scaffold for the design of novel therapeutic agents. Derivatives of this core have shown significant biological activity, targeting key proteins such as the mitochondrial permeability transition pore (mPTP) and sigma-1 receptors, indicating their potential in the treatment of a range of diseases.

Synthetic Strategies for this compound and its Derivatives

The construction of the this compound ring system can be achieved through various synthetic routes. This section details some of the key methodologies, including palladium-catalyzed reactions and N-acyliminium ion cyclizations.

Palladium-Catalyzed Intramolecular N-Arylation

A prominent method for the synthesis of dibenzo[1]azaspiro[4.5]decanes involves a palladium-catalyzed intramolecular N-arylation. This approach typically utilizes a chiral sulfinamide auxiliary to induce stereoselectivity.

Experimental Protocol: Synthesis of Dibenzo[1]azaspiro[4.5]decanes

  • Grignard Addition: To a solution of a chiral N-tert-butanesulfinyl imine derived from a tetralone-type ketone in a suitable solvent such as diethyl ether or toluene, add 2-bromobenzylmagnesium bromide at a low temperature (e.g., -78 °C).

  • Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting sulfinamide derivative is then purified by column chromatography.

  • Intramolecular N-Arylation: The purified sulfinamide is subjected to a palladium-catalyzed intramolecular N-arylation. A typical reaction mixture includes the sulfinamide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like toluene. The mixture is heated to reflux until the starting material is consumed.

  • Final Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and the final dibenzoazaspiro compound is purified by column chromatography.[2]

N-Acyliminium Spirocyclization

Another effective strategy for synthesizing the 1-azaspiro[4.5]decen-2-one core involves the spirocyclization of N-acyliminium ions. This method is particularly useful for creating derivatives with potential for further functionalization.

Experimental Protocol: Synthesis of N-Alkyl-1-azaspiro[4.5]-7-decen-2-ones

  • Preparation of the Precursor: Chiral N-alkyl-3-dibenzylaminosuccinimide intermediates are synthesized from L-aspartic acid or L-asparagine.[3]

  • Formation of Hydroxylactam: The succinimide intermediate is reduced to the corresponding hydroxylactam using a reducing agent like sodium borohydride.

  • Grignard Reaction: The hydroxylactam is then reacted with a Grignard reagent, such as γ-pentenylmagnesium bromide, to introduce the cyclohexene precursor.

  • N-Acyliminium Ion Formation and Cyclization: The resulting γ-pentenyl-γ-hydroxylactam is treated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to generate the N-acyliminium ion, which then undergoes a spirocyclization.[3]

  • Purification: The final 1-azaspiro[4.5]-7-decen-2-one product is obtained as a single diastereomer and purified by column chromatography.[3]

Quantitative Data Summary

The choice of synthetic route can significantly impact the yield and stereoselectivity of the final product. The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison.

Synthetic MethodStarting MaterialProductYield (%)Reference
Palladium-Catalyzed Intramolecular N-ArylationSulfinamide derivativeDibenzo[1]azaspiro[4.5]decaneHigh[2]
N-Acyliminium SpirocyclizationN-Alkyl-3-dibenzylaminosuccinimideN-Alkyl-1-azaspiro[4.5]-7-decen-2-oneGood[3]
Solid-Phase SynthesisFmoc-protected amino acids1,4,8-Triazaspiro[4.5]decan-2-one derivatives15-31[4]

Note: "High" and "Good" are qualitative descriptors used when specific numerical yields were not provided in the abstract.

Biological Activity and Signaling Pathways

Derivatives of the this compound scaffold have been identified as potent modulators of important biological targets, including the mitochondrial permeability transition pore (mPTP) and sigma-1 receptors.

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

The mPTP is a channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death.[5][6] The F-ATP synthase has been implicated in the formation of the mPTP.[1][5][7][8] Certain 1,3,8-triazaspiro[4.5]decane derivatives have been shown to inhibit the mPTP, suggesting a potential therapeutic application in conditions associated with mitochondrial dysfunction.[4]

mPTP_Inhibition cluster_mitochondrion Mitochondrion mPTP Mitochondrial Permeability Transition Pore (mPTP) CellDeath Cell Death mPTP->CellDeath Prolonged Opening Leads to ATPSynthase F-ATP Synthase ATPSynthase->mPTP Contributes to Formation Ca_overload Ca²⁺ Overload Ca_overload->mPTP Induces Opening ROS Reactive Oxygen Species (ROS) ROS->mPTP Induces Opening Azaspirodecane 1,3,8-Triazaspiro[4.5]decane Derivative Azaspirodecane->mPTP Inhibits

Caption: Inhibition of the mPTP by a 1,3,8-triazaspiro[4.5]decane derivative.

Modulation of Sigma-1 Receptors

Sigma-1 receptors are chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and are involved in a variety of cellular processes.[9] 1-Oxa-8-azaspiro[4.5]decane derivatives have been developed as selective sigma-1 receptor ligands.[10][11] The activation of sigma-1 receptors can modulate several downstream signaling pathways, including the MAPK and Nrf2 pathways, which are involved in cellular stress responses and survival.[12]

Sigma1_Signaling cluster_cell Cell Azaspirodecane 1-Oxa-8-azaspiro[4.5]decane Derivative Sigma1R Sigma-1 Receptor Azaspirodecane->Sigma1R Activates MAPK_pathway MAPK Pathway (pERK1/2, JNK) Sigma1R->MAPK_pathway Modulates Nrf2_pathway Nrf2 Pathway Sigma1R->Nrf2_pathway Activates Neuroprotection Neuroprotection & Cell Survival MAPK_pathway->Neuroprotection Anti_inflammatory Anti-inflammatory Response MAPK_pathway->Anti_inflammatory Antioxidant Antioxidant Response Nrf2_pathway->Antioxidant

References

Spectroscopic Analysis of 1-Azaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Azaspiro[4.5]decane, a heterocyclic organic compound with applications in medicinal chemistry and materials science. This document compiles available and predicted spectroscopic information, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also presented to aid researchers in their analytical workflows.

Spectroscopic Data Summary

While comprehensive, publicly available datasets for this compound are limited, this section summarizes known properties and predicted spectroscopic features based on its chemical structure. The molecular formula for this compound is C₉H₁₇N, with a molecular weight of approximately 139.24 g/mol [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration
N-H1.0 - 3.0Broad Singlet1H
α-CH₂ (pyrrolidine ring)2.5 - 3.0Multiplet4H
β-CH₂ (pyrrolidine ring)1.6 - 2.0Multiplet4H
CH₂ (cyclohexane ring)1.2 - 1.8Multiplet10H
¹³C NMR Predicted Chemical Shift (ppm)
Spiro Carbon65 - 75
α-Carbons (pyrrolidine ring)45 - 55
β-Carbons (pyrrolidine ring)25 - 35
Carbons (cyclohexane ring)20 - 40
Infrared (IR) Spectroscopy Data

An FTIR spectrum of this compound is noted to be available from Aldrich Chemical Company, Inc., though the detailed peak list is not publicly accessible[1]. The expected characteristic absorption bands are presented below.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (alkane)2850 - 3000Strong
C-N Stretch1000 - 1250Medium
N-H Bend1550 - 1650Medium
Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Analysis Predicted Value
Molecular FormulaC₉H₁₇N
Molecular Weight139.24
Molecular Ion Peak (M⁺)m/z 139
Common Fragmentation PatternsLoss of alkyl fragments from the cyclohexane or pyrrolidine rings.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.

Infrared (IR) Spectroscopy

Objective: To obtain the FTIR spectrum of liquid this compound.

Materials:

  • This compound sample (liquid)

  • FTIR spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)

  • Salt plates (NaCl or KBr) if using the thin-film method

  • Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Suitable solvent (e.g., methanol or acetonitrile)

  • Vials and syringes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent like methanol or acetonitrile (typically in the µg/mL to ng/mL concentration range).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the appropriate parameters for the ion source (e.g., electron energy for EI), mass analyzer, and detector.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or through a gas chromatograph).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu). The resulting spectrum will show the mass-to-charge ratio of the molecular ion and its fragments.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Purification Purification & Drying Sample->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Identity Confirmation MS->Confirmation Structure->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Conformational Analysis of the 1-Azaspiro[4.5]decane Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.5]decane scaffold is a significant structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure is crucial for molecular recognition and interaction with biological targets. A thorough understanding of the conformational preferences of this ring system is therefore essential for the rational design and development of novel therapeutics. This technical guide provides an in-depth analysis of the conformational behavior of the this compound core, summarizing key quantitative data and detailing the experimental and computational methodologies used for its characterization.

Introduction to the this compound System

The this compound ring system consists of a piperidine ring fused to a cyclohexane ring at the C2 position of the piperidine and the C1 position of the cyclohexane. This spirocyclic arrangement imparts significant conformational constraints compared to a simple monosubstituted piperidine. The conformational analysis of this system primarily focuses on the puckering of the six-membered piperidine and cyclohexane rings and the orientation of substituents on the nitrogen atom.

The piperidine ring in the this compound system, similar to piperidine itself, predominantly adopts a chair conformation to minimize torsional and steric strain. This gives rise to two primary chair conformers that can interconvert through ring inversion. Furthermore, the nitrogen atom can undergo inversion, leading to different orientations of its lone pair or any substituent.

Conformational Equilibrium

The principal conformational equilibrium in the this compound system involves the interconversion between two chair forms of the piperidine ring. These are typically referred to as the "axial" and "equatorial" conformers, denoting the orientation of the C-N bond of the pyrrolidine ring relative to the plane of the cyclohexane ring. However, a more precise description considers the orientation of the nitrogen's lone pair or substituent.

G cluster_0 Conformational Equilibrium of this compound Axial Conformer Axial Conformer Transition State Transition State Axial Conformer->Transition State ΔG‡(ax→eq) Equatorial Conformer Equatorial Conformer Equatorial Conformer->Transition State ΔG‡(eq→ax) Transition State->Equatorial Conformer

Caption: Conformational interconversion of the this compound ring system.

In the unsubstituted this compound, the conformational preference is subtle. For N-substituted derivatives, the steric bulk of the substituent plays a significant role in determining the favored conformation. Generally, a bulky N-substituent will prefer the equatorial position to minimize 1,3-diaxial interactions.

Quantitative Conformational Data

The conformational preferences of the this compound system can be quantified through the determination of thermodynamic and kinetic parameters. These are typically obtained from experimental measurements, often in conjunction with computational modeling.

Conformational Free Energy Differences (ΔG°)

The relative stability of the conformers is expressed by the conformational free energy difference (ΔG°). While specific data for the unsubstituted this compound is scarce in the literature, studies on closely related N-substituted piperidines provide valuable insights. For instance, in N-methylpiperidine, the equatorial conformer is favored by approximately 3.16 kcal/mol.[1]

CompoundMethodΔG° (kcal/mol) (Equatorial preference)Reference
N-MethylpiperidineNot specified3.16[1]
Energy Barriers for Ring Inversion

The energy barrier to ring inversion (ΔG‡) provides information about the rate of interconversion between the chair conformers. For a related system, N-methylspiro[piperidine-2,2′-adamantane], the activation energy for enantiomerization, which involves ring and nitrogen inversion, has been determined.

CompoundMethodΔG‡ (kcal/mol)Reference
N-methylspiro[piperidine-2,2′-adamantane]13C NMR15.2[2]

This value suggests a relatively high barrier to interconversion, which can be attributed to the rigid adamantane moiety. The barrier in the more flexible this compound system is expected to be lower.

Experimental Methodologies

The conformational analysis of the this compound ring system relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for studying conformational equilibria in solution.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • Data Acquisition: A series of ¹H and ¹³C NMR spectra are recorded over a wide range of temperatures, typically from room temperature down to the freezing point of the solvent.

  • Spectral Analysis:

    • Chemical Shifts: Changes in chemical shifts with temperature can indicate a shift in the conformational equilibrium.

    • Coupling Constants: Vicinal (³J) proton-proton coupling constants are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these coupling constants at low temperatures where the conformers are "frozen out" on the NMR timescale, or by analyzing the averaged values at higher temperatures, the relative populations of the conformers can be determined.

    • Coalescence Temperature: For dynamic processes like ring inversion, as the temperature is lowered, the separate signals for the two conformers may be observed. The temperature at which these signals merge into a single broad peak is the coalescence temperature, which can be used to calculate the free energy of activation (ΔG‡) for the inversion process.

G cluster_0 VT-NMR Experimental Workflow A Sample Preparation (this compound in deuterated solvent) B NMR Data Acquisition (Varying Temperatures) A->B C Spectral Analysis B->C D Chemical Shift Analysis C->D E Coupling Constant Analysis (Karplus Equation) C->E F Coalescence Analysis C->F G Determination of ΔG° and ΔG‡ D->G E->G F->G

Caption: Workflow for conformational analysis using Variable Temperature NMR.

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. This technique can unambiguously determine bond lengths, bond angles, and dihedral angles, confirming the preferred conformation in the crystalline form. For instance, the crystal structure of 4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one revealed a regular chair conformation for the cyclohexyl ring.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding a detailed three-dimensional model of the molecule.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape.

Computational Protocol: DFT Calculations

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of the this compound derivative.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Property Calculations: NMR chemical shifts and coupling constants can be calculated and compared with experimental values to validate the computed conformers.

G cluster_1 DFT Computational Workflow H Initial Structure Generation I Conformational Search H->I J Geometry Optimization (e.g., B3LYP/6-31G*) I->J K Frequency Calculation J->K L Energy & Property Calculation (ΔG°, NMR parameters) K->L M Comparison with Experimental Data L->M

References

An In-depth Technical Guide to the 1-Azaspiro[4.5]decane Scaffold: Stability, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-azaspiro[4.5]decane scaffold, a unique three-dimensional structural motif, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent rigidity and defined spatial arrangement of substituents make it a privileged scaffold for the design of potent and selective ligands for a variety of biological targets. This technical guide provides a comprehensive overview of the stability and reactivity of the this compound core, alongside detailed experimental protocols for its synthesis and functionalization. Furthermore, this document explores its application in the development of novel therapeutics, with a focus on its role in modulating key signaling pathways. Quantitative data on the biological activity of representative derivatives are presented to facilitate comparative analysis and inform future drug design efforts.

Introduction

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as valuable building blocks in the design of novel pharmaceuticals. The this compound scaffold, which consists of a pyrrolidine ring fused to a cyclohexane ring at the C2 position of the pyrrolidine, offers a unique conformational profile that can lead to enhanced target selectivity and improved pharmacokinetic properties. This guide delves into the fundamental chemical properties of this scaffold, providing a resource for its effective utilization in drug discovery programs.

Stability of the this compound Scaffold

The stability of the this compound core is a critical consideration for its application in drug development. While specific quantitative stability data for the unsubstituted scaffold is not extensively documented, its stability can be inferred from the well-characterized properties of its constituent pyrrolidine and piperidine-like (within the spirocyclic system) rings and the conditions under which its derivatives are synthesized and evaluated.

pH Stability: The this compound scaffold contains a secondary amine, which is basic in nature. The pKa of the conjugate acid is expected to be similar to that of pyrrolidine (~11.27) and piperidine (~11.22), indicating that it will be protonated at physiological pH.[1][2] The scaffold is generally stable across a wide pH range. However, extreme pH conditions, particularly in the presence of strong acids or bases at elevated temperatures, could potentially lead to degradation, although this is not commonly observed under typical synthetic and biological testing conditions. For instance, derivatives of related amidine-containing piperidine structures have shown the greatest stability in the pH range of 4-6.[3]

Thermal Stability: Spirocyclic systems, in general, exhibit good thermal stability due to their rigid structures. Spiro polycycloacetals, for example, have shown high thermal stabilities with degradation temperatures ranging from 343–370 °C.[4] While specific data for this compound is limited, hindered amine light stabilizers (HALS) containing piperidine moieties show thermal decomposition beginning at temperatures above 200°C.[5] It is reasonable to expect the this compound scaffold to be sufficiently stable for most pharmaceutical applications and synthetic procedures conducted at standard temperatures.

Reactivity and Functionalization

The reactivity of the this compound scaffold is primarily centered around the secondary amine, which serves as a versatile handle for the introduction of a wide array of functional groups.

N-Alkylation

N-alkylation is a common method for functionalizing the this compound core. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde.

  • Materials: this compound, aldehyde of choice, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated this compound.[6][7]

N-Acylation

N-acylation is another key transformation for introducing functional groups onto the nitrogen atom, often used to synthesize amides which can act as important pharmacophores.

Experimental Protocol: N-Acylation with an Acid Chloride

This protocol details the N-acylation of this compound using an acid chloride.

  • Materials: this compound, acid chloride of choice, triethylamine (TEA) or diisopropylethylamine (DIPEA), dichloromethane (DCM), water, brine, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a base such as triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the desired acid chloride (1.1 eq) to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.

    • Once the reaction is complete, wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the N-acylated this compound.

Oxidation

The nitrogen atom of the this compound scaffold can be oxidized to form nitroxide radicals, which have applications as spin labels. The adjacent carbon atoms can also be susceptible to oxidation to form lactams, particularly in the presence of strong oxidizing agents.[2][8]

Synthesis of the this compound Scaffold

Several synthetic strategies have been developed for the construction of the this compound core. These methods often involve intramolecular cyclization reactions.

Palladium-Catalyzed Aza-[3+2] Cycloaddition

A method for the transformation of anilines to 1-azaspiro[4.5]decanes involves an oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. This approach has demonstrated broad substrate compatibility.[9]

Gold-Catalyzed Spirocyclization

Gold(I)-catalyzed spirocyclization of 3-ene-1,7-diyne esters provides a pathway to azaspiro[4.5]decadienone derivatives. This reaction proceeds through a cascade of 1,3-acyloxy migration, Nazarov cyclization, 6-endo-dig cyclization, and 1,5-acyl migration.[10]

Iodoaminocyclization

Enantiopure 1-azaspiro[4.5]decanes can be synthesized via the iodoaminocyclization of allylaminocyclohexanes, which proceeds through a 5-endo-trig cyclization mechanism.[11]

Synthesis_Workflows cluster_Pd Palladium-Catalyzed Aza-[3+2] Cycloaddition cluster_Au Gold-Catalyzed Spirocyclization cluster_Iodo Iodoaminocyclization Anilines Anilines Oxidative_Dearomatization Oxidative Dearomatization Intermediate Anilines->Oxidative_Dearomatization Oxidation Aza_3_2_Cycloaddition Aza-[3+2] Cycloaddition Oxidative_Dearomatization->Aza_3_2_Cycloaddition Vinylcyclopropane, Pd Catalyst Azaspirodecane_Pd This compound Derivative Aza_3_2_Cycloaddition->Azaspirodecane_Pd Ene_diyne_ester 3-Ene-1,7-diyne Ester Cascade_Reaction Cascade Reaction Ene_diyne_ester->Cascade_Reaction Au(I) Catalyst Azaspirodecadienone Azaspiro[4.5]decadienone Derivative Cascade_Reaction->Azaspirodecadienone Allylaminocyclohexane Allylaminocyclohexane Iodoaminocyclization Iodoaminocyclization Allylaminocyclohexane->Iodoaminocyclization Iodine source Azaspirodecane_Iodo This compound Derivative Iodoaminocyclization->Azaspirodecane_Iodo

Caption: Synthetic workflows for the construction of the this compound scaffold.

Applications in Drug Discovery

The this compound scaffold is a versatile platform for the development of therapeutics targeting a range of biological systems, particularly within the central nervous system.[12]

Sigma-1 (σ1) Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands.[8] The σ1 receptor is an intracellular chaperone protein involved in cellular stress responses, and its modulation is a promising strategy for neuroprotection and the treatment of psychiatric disorders.[12] These ligands have shown nanomolar affinity for σ1 receptors.[8]

Table 1: Binding Affinities of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma Receptors

CompoundKᵢ (σ₁) (nM)Selectivity (Kᵢ(σ₂)/Kᵢ(σ₁))
Derivative 10.472 - 44
Derivative 212.12 - 44
[18F]5a 5.430

Data compiled from multiple sources and should be used for comparative purposes.[8][13]

Kinase Inhibitors

Certain this compound derivatives have been identified as potent dual TYK2/JAK1 inhibitors, suggesting their potential in treating inflammatory diseases.[12]

Opioid Receptor Modulators

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel δ-opioid receptor-selective agonists.[14] These compounds show promise for the development of new analgesics with potentially fewer side effects than traditional opioids.

Signaling Pathway Modulation

As an example, this compound derivatives that act as σ1 receptor agonists can modulate cellular signaling pathways involved in cell survival and neuroprotection. Upon ligand binding, the σ1 receptor can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of various ion channels and receptors. This can lead to the activation of downstream signaling cascades, such as the PI3K/Akt pathway, which promotes cell survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Receptor/Ion Channel PI3K PI3K Receptor->PI3K Activates Sigma1_Ligand This compound Derivative (Agonist) Sigma1 Sigma-1 Receptor Sigma1_Ligand->Sigma1 Binds Sigma1->Receptor Modulates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival/ Neuroprotection Akt->Cell_Survival Promotes

Caption: Simplified signaling pathway of a σ1 receptor agonist based on the this compound scaffold.

Conclusion

The this compound scaffold represents a privileged and versatile structural motif in medicinal chemistry. Its robust stability and the reactivity of its secondary amine allow for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The successful development of potent and selective ligands for various biological targets, including σ1 receptors and kinases, underscores the therapeutic potential of this scaffold. The synthetic methodologies and experimental protocols detailed in this guide provide a valuable resource for researchers aiming to explore the full potential of this compound derivatives in the discovery of novel therapeutics. Further investigation into the structure-activity relationships of this scaffold is warranted to unlock new avenues for the treatment of a wide range of diseases.

References

Navigating the Azaspiro[4.5]decane Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been compiled for researchers, scientists, and drug development professionals detailing the commercial availability, suppliers, and key technical data for 1-Azaspiro[4.5]decane and its derivatives. This guide addresses the growing interest in this privileged structural motif in medicinal chemistry, which offers unique three-dimensional conformations for enhanced target selectivity and improved pharmacokinetic properties.

Commercial Availability and Suppliers of this compound

This compound, identified by CAS number 176-80-7, is available from several chemical suppliers. The table below summarizes the offerings from prominent vendors, providing a quick reference for procurement.

SupplierCAS NumberPurityAvailable Quantities
Biosynth176-80-7Not specified50 mg, 0.5 g
ChemScene176-80-7≥98%Not specified
BLD Pharm176-80-7Not specifiedNot specified
Synblock176-80-7≥98%Not specified

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in research and development.

PropertyValue
Molecular FormulaC₉H₁₇N
Molecular Weight139.24 g/mol
AppearanceNot specified
SolubilityNot specified
Boiling PointNot specified
Melting PointNot specified

Synthesis of the this compound Scaffold

A logical workflow for this synthetic approach can be visualized as follows:

G cluster_start Starting Materials Aniline Aniline Derivative OxidativeDearomatization Oxidative Dearomatization Aniline->OxidativeDearomatization VCP Vinylcyclopropane PdCatalysis Palladium-Catalyzed aza-[3+2] Cycloaddition VCP->PdCatalysis Intermediate Reactive Intermediate OxidativeDearomatization->Intermediate Intermediate->PdCatalysis Product This compound Scaffold PdCatalysis->Product

A generalized synthetic workflow for the this compound scaffold.

Applications in Drug Discovery

The this compound core is a key pharmacophore in a variety of biologically active compounds, demonstrating its versatility in targeting a range of receptors and enzymes.

Sigma-1 Receptor Ligands

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ1 receptor ligands. These compounds have shown nanomolar affinity for σ1 receptors, making them promising candidates for the development of radioligands for brain imaging with positron emission tomography (PET).

Anticancer Potential

Recent studies have explored the anticancer activities of novel 1-thia-4-azaspiro[4.5]decane derivatives. These compounds, along with their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, have demonstrated moderate to high inhibition against various human cancer cell lines, including liver, prostate, and colorectal carcinoma.

Kinase Inhibition

The azaspiro[4.5]decane scaffold has also been identified as a promising framework for the development of kinase inhibitors. Notably, certain derivatives have been found to be potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway implicated in inflammatory diseases.

The following diagram illustrates the inhibition of the TYK2/JAK1 signaling pathway by an azaspiro[4.5]decane derivative.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus Transcription Target Gene Transcription Nucleus->Transcription Inhibitor Azaspiro[4.5]decane Inhibitor Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Inhibition of the TYK2/JAK1 signaling pathway by an azaspiro[4.5]decane derivative.

Conclusion

While detailed experimental data and biological activity for the unsubstituted this compound core remain areas for further public research, the scaffold itself is a validated and valuable starting point for the development of novel therapeutics. The commercial availability of the core compound provides a solid foundation for medicinal chemists to explore its potential across a wide range of biological targets. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.

References

An In-Depth Technical Guide to the Core Structural Features of 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azaspiro[4.5]decane is a saturated bicyclic heterocyclic amine that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the key structural features of the this compound core, including its fundamental physicochemical properties, conformational analysis, and spectroscopic signature. While experimental data on the unsubstituted parent compound is limited in publicly accessible literature, this guide synthesizes available information on its derivatives and employs computational insights to present a thorough structural understanding for researchers in drug discovery and development.

Introduction

The this compound moiety, characterized by a pyrrolidine ring and a cyclohexane ring sharing a common spiro carbon atom, is a prominent "privileged scaffold" in modern drug discovery.[1] Its unique spirocyclic nature imparts a well-defined three-dimensional geometry, which can lead to enhanced target selectivity and improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogues.[1] This structural motif is found in a variety of biologically active compounds, demonstrating its versatility in interacting with diverse biological targets.[1] Understanding the core structural features of the this compound nucleus is paramount for medicinal chemists aiming to leverage its advantageous properties in the design of next-generation therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and consideration in computational modeling and drug design.

PropertyValueSource
Molecular Formula C₉H₁₇NPubChem CID 9092[2]
Molecular Weight 139.24 g/mol PubChem CID 9092[2]
IUPAC Name This compoundPubChem CID 9092[2]
CAS Registry Number 176-80-7PubChem CID 9092[2]

Molecular Structure and Conformation

The defining feature of this compound is its spirocyclic core, which consists of a five-membered pyrrolidine ring fused to a six-membered cyclohexane ring at a quaternary carbon atom (the spiro center). This arrangement results in a rigid and sterically demanding three-dimensional architecture.

Bond Lengths and Angles
Bond/AngleTypical Value
C-C (cyclohexane)~1.53 - 1.54 Å
C-C (pyrrolidine)~1.53 - 1.54 Å
C-N (pyrrolidine)~1.47 Å
C-H~1.09 Å
∠C-C-C (cyclohexane)~111°
∠C-N-C (pyrrolidine)~109°
∠C-C-N (pyrrolidine)~104°

Note: These are generalized values and can vary based on substitution and the specific conformation.

Conformational Analysis

The cyclohexane ring in this compound is expected to adopt a stable chair conformation to minimize steric strain. The pyrrolidine ring, being more flexible, can exist in various envelope or twisted conformations. The overall shape of the molecule is dictated by the relative orientation of these two rings around the spiro center. The nitrogen atom's lone pair of electrons will also influence the local geometry and reactivity.

The conformational rigidity of the this compound scaffold is a key attribute in drug design. It reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the fixed spatial arrangement of substituents allows for a more precise probing of the target's binding site.

A logical representation of the structural hierarchy is presented below:

G Structural Hierarchy of this compound A This compound Core B Spirocyclic System A->B C Pyrrolidine Ring (5-membered) B->C D Cyclohexane Ring (6-membered) B->D E Spiro Carbon (Quaternary) B->E F Conformational Rigidity B->F G Defined 3D Vectorial Array of Substituents F->G G Conceptual Synthetic Workflow Start Starting Materials (e.g., Cyclohexanone & Pyrrolidine precursor) Step1 Ring Formation Step 1 Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Spirocyclization Step2->Step3 Product This compound Step3->Product Purification Purification (e.g., Chromatography, Distillation) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization G Role in Drug Design Scaffold This compound (Rigid Core) Molecule Bioactive Molecule Scaffold->Molecule Substituents Pharmacophoric Groups (R1, R2, ...) Substituents->Molecule Target Biological Target (e.g., Receptor, Enzyme) Molecule->Target Binds to Binding High Affinity & Selectivity Target->Binding

References

An In-depth Technical Guide to the 1-Azaspiro[4.5]decane Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, conferring unique three-dimensional conformations that can lead to enhanced target selectivity and improved pharmacokinetic properties. This spirocyclic system, consisting of a pyrrolidine ring fused to a cyclohexane ring at a shared carbon atom, serves as a versatile framework for the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of the this compound family, with a focus on their therapeutic potential in neurodegenerative diseases, inflammatory conditions, and oncology.

Chemical Properties and Synthesis

The this compound core imparts a rigid, three-dimensional structure to molecules, which can be advantageous for optimizing interactions with biological targets. The presence of the nitrogen atom in the pyrrolidine ring provides a handle for further chemical modifications, allowing for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the compounds.

Several synthetic strategies have been developed for the construction of the this compound ring system. A common approach involves the multi-step synthesis beginning with the construction of the piperidine ring, followed by a spirocyclization step. Intramolecular cyclization reactions and ring-closing metathesis are among the frequently employed methods. Another notable method involves the transformation of anilines to 1-azaspiro[4.5]decanes through oxidative dearomatization and a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, a reaction that demonstrates broad substrate compatibility.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant activity against a range of biological targets, primarily within the central nervous system and in the context of inflammatory and oncological processes.

Sigma-1 Receptor Ligands

A significant area of research has focused on the development of this compound derivatives as potent and selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.

Quantitative Data for 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands

CompoundKi (σ1) (nM)Selectivity (Ki σ2 / Ki σ1)
Compound 8 0.47 - 12.12 - 44
5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane) 5.4 ± 0.430

Data compiled from multiple sources; direct comparison should be made with caution due to differing experimental conditions.[1]

TYK2/JAK1 Inhibitors

Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in a variety of inflammatory and autoimmune diseases.

Quantitative Data for a 2,8-Diazaspiro[4.5]decan-1-one Derivative as a TYK2/JAK1 Inhibitor

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 Selectivity (fold vs. TYK2)
Compound 48 637>23
Anticancer Agents

The this compound scaffold has also been incorporated into molecules with significant anticancer activity. For instance, 1-thia-4-azaspiro[4.5]decane derivatives have shown inhibitory activity against various cancer cell lines. Additionally, 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have demonstrated potent antiproliferative effects.

Antiproliferative Activity of a 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivative

CompoundA549 IC50 (µM)MDA-MB-231 IC50 (µM)HeLa IC50 (µM)
7j 0.170.050.07

This compound was identified as the most potent derivative in the study.[2][3]

Experimental Protocols

General Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives

A general synthetic route to 1-oxa-8-azaspiro[4.5]decane derivatives involves the reaction of a suitable starting material, such as 1,4-dioxa-8-azaspiro[4.5]decane, with an appropriate electrophile. The following is a representative procedure:

  • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the desired alkylating or acylating agent.

  • Stir the reaction mixture at room temperature or elevated temperature until the reaction is complete, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-oxa-8-azaspiro[4.5]decane derivative.

Sigma-1 Receptor Binding Assay

The affinity of this compound derivatives for the sigma-1 receptor is typically determined using a competitive radioligand binding assay.[4][5]

  • Membrane Preparation : Prepare membrane homogenates from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver).

  • Assay Buffer : Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).

  • Incubation : In a final volume of 150 µL, incubate the membrane homogenate with a fixed concentration of a radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.

  • Non-specific Binding : Determine non-specific binding in the presence of a high concentration of a known sigma-1 receptor ligand (e.g., haloperidol).

  • Termination and Filtration : After incubation (e.g., 120 minutes at 37°C), terminate the reaction by rapid filtration through glass fiber filters.

  • Washing : Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis : Calculate the IC50 values from the competition curves and convert them to Ki values using the Cheng-Prusoff equation.

In Vitro TYK2/JAK1 Kinase Assay

The inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 can be assessed using a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay.

  • Reagents : Prepare solutions of the TYK2 or JAK1 enzyme, a fluorescently labeled ATP-competitive kinase inhibitor (tracer), and the test compound in a suitable assay buffer.

  • Assay Plate : Add the enzyme, tracer, and serially diluted test compound to the wells of a microplate.

  • Incubation : Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Detection : Read the plate on a fluorescence plate reader capable of measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

  • Data Analysis : The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. Calculate the IC50 values from the dose-response curves.

Anticancer Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound derivatives on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Sigma-1 Receptor Signaling

This compound derivatives that act as sigma-1 receptor ligands can modulate a variety of downstream signaling pathways. The sigma-1 receptor, upon activation, can translocate from the endoplasmic reticulum to the plasma membrane, where it can interact with and modulate the activity of various ion channels and receptors.

sigma1_pathway cluster_ER Endoplasmic Reticulum Sigma1_BiP Sigma-1 Receptor (inactive, bound to BiP) Sigma1_active Sigma-1 Receptor (active) Sigma1_BiP->Sigma1_active dissociates from BiP Ligand This compound Derivative Ligand->Sigma1_BiP binds & activates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1_active->Ion_Channels translocates & modulates Cell_Signaling Modulation of Cell Signaling Ion_Channels->Cell_Signaling Neuroprotection Neuroprotection & Cell Survival Cell_Signaling->Neuroprotection

Caption: Activation of the Sigma-1 Receptor by this compound Derivatives.

TYK2/JAK1 Signaling Pathway Inhibition

2,8-Diazaspiro[4.5]decan-1-one derivatives that inhibit TYK2 and JAK1 block the signaling cascade initiated by various cytokines. This inhibition prevents the phosphorylation and subsequent activation of STAT proteins, which in turn suppresses the transcription of pro-inflammatory genes.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2_JAK1 TYK2 / JAK1 Receptor->TYK2_JAK1 activates STAT STAT TYK2_JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus dimerizes & translocates Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression regulates Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative Inhibitor->TYK2_JAK1 inhibits

Caption: Inhibition of the TYK2/JAK1 Signaling Pathway.

Anticancer Mechanism Workflow

The anticancer activity of certain this compound derivatives, such as the 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones, involves the induction of cell cycle arrest and apoptosis.

anticancer_workflow Compound Anticancer This compound Derivative Cancer_Cell Cancer Cell Compound->Cancer_Cell Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest inhibits Apoptosis_Pathway Apoptotic Pathway Activation G2M_Arrest->Apoptosis_Pathway leads to Cell_Death Cancer Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed Anticancer Mechanism of Action.

Conclusion

The this compound scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its unique conformational properties and synthetic tractability have enabled the development of a diverse range of derivatives with potent and selective activities against key biological targets implicated in neurological disorders, inflammation, and cancer. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutics with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the potential of the this compound family of compounds.

References

In-Depth Technical Guide: Toxicological and Safety Information for 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the toxicology and safety of 1-Azaspiro[4.5]decane. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

Executive Summary

This compound is a heterocyclic organic compound with a spirocyclic structure. While it serves as a scaffold in medicinal chemistry for the development of various therapeutic agents, publicly available, in-depth toxicological data and experimental studies specifically on this compound are limited. This guide synthesizes the accessible safety information, primarily from safety data sheets and chemical databases, to provide a foundational understanding for professionals working with this compound. Due to the scarcity of detailed experimental data, this document highlights the known hazards and underscores the need for caution and further investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is crucial for safe handling, storage, and experimental design.

PropertyValueReference
Molecular Formula C₉H₁₇N[1]
Molecular Weight 139.24 g/mol [1]
CAS Number 176-80-7[1]
Appearance Combustible liquid[1]
IUPAC Name This compound[1]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Skin Corrosion/IrritationCategory 1CH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Pictograms:

alt text
alt text
alt text

Signal Word: Danger

[1]### 4. Toxicological Data Summary

A comprehensive search of publicly available literature and databases did not yield quantitative toxicological data from specific studies on this compound, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), or detailed findings from mutagenicity, carcinogenicity, and reproductive toxicity assays. The primary information available is derived from its GHS classification, indicating significant corrosive and irritant properties.

The lack of specific studies necessitates a cautious approach, treating the compound as potentially hazardous until more definitive data becomes available.

Experimental Protocols

Detailed experimental protocols for toxicological assessments of this compound are not available in the public domain. For researchers planning to conduct such studies, established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) for the Testing of Chemicals should be followed. These standardized protocols provide frameworks for assessing acute toxicity, skin and eye irritation/corrosion, mutagenicity, and other toxicological endpoints.

Safety and Handling

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge should be used.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

First Aid Measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • After skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

  • After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Logical Workflow for Hazard Assessment

The following diagram illustrates a logical workflow for assessing the hazards of a chemical with limited specific toxicological data, such as this compound.

Hazard Assessment Workflow A Start: New Compound (this compound) B Literature & Database Search (Toxicology, Safety Data) A->B C Data Available? B->C D Synthesize Existing Data (GHS, SDS) C->D Yes E No Specific Toxicological Studies Found C->E No F Assess Hazards Based on Available Information (Corrosive, Irritant, Combustible) D->F E->F G Develop Safe Handling Procedures & PPE Requirements F->G H Consider Structure-Activity Relationship (SAR) & In Silico Predictions F->H J Comprehensive Risk Assessment G->J I Recommend Further Toxicological Testing (OECD Guidelines) H->I I->J

References

Methodological & Application

Applications of 1-Azaspiro[4.5]decane Derivatives in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional framework that has been successfully exploited for the development of potent and selective modulators of a variety of biological targets. This document provides detailed application notes and experimental protocols for several classes of this compound derivatives that have shown significant promise in drug discovery, targeting a range of therapeutic areas from oncology and neurodegenerative diseases to inflammatory conditions.

Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

Derivatives of 1-thia-4-azaspiro[4.5]decane have emerged as a promising class of anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT116). The mechanism of action is believed to involve the induction of apoptosis.

Quantitative Data Summary
Compound ClassTarget Cell LineActivityReference
1-Thia-4-azaspiro[4.5]decan-3-one derivativesHepG-2, PC-3, HCT116Moderate to high inhibition[1][2]
Thiazolopyrimidine derivativesHepG-2, PC-3, HCT116Moderate to high inhibition[1][2]
1,3,4-Thiadiazole thioglycosidesHepG-2, PC-3, HCT116Moderate to high inhibition[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of 1-thia-4-azaspiro[4.5]decane derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 1-Thia-4-azaspiro[4.5]decane derivatives

  • Human cancer cell lines (e.g., HepG-2, PC-3, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_lead Lead Optimization synthesis One-pot three-component synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones cell_culture Culturing of Cancer Cell Lines (HepG-2, PC-3, HCT116) synthesis->cell_culture mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Workflow for Anticancer Drug Discovery.

Sigma-1 (σ1) Receptor Ligands for Tumor Imaging and Neurological Disorders

This compound derivatives have been developed as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein. These ligands have potential applications in positron emission tomography (PET) imaging of tumors and as therapeutic agents for neurological and psychiatric disorders.

Quantitative Data Summary
CompoundReceptor Affinity (Ki, nM)Selectivity (σ2/σ1)ApplicationReference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430-foldTumor Imaging (PET)[3][4][5]
1-Oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.12 - 44Brain Imaging (PET)[6][7]
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of novel this compound derivatives for the σ1 receptor.

Materials:

  • Test compounds (this compound derivatives)

  • [3H]-(+)-Pentazocine (radioligand)

  • Haloperidol (for non-specific binding)

  • Membrane preparations from cells expressing σ1 receptors (e.g., CHO-σ1 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([3H]-(+)-pentazocine) at a fixed concentration (e.g., 5 nM), and varying concentrations of the test compound.

  • Total and Non-specific Binding: For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of an unlabeled σ1 ligand (e.g., 10 µM haloperidol) is added.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration: Terminate the binding by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filter plates, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway

G cluster_membrane Endoplasmic Reticulum Membrane sigma1 Sigma-1 Receptor ip3r IP3 Receptor sigma1->ip3r Modulates ca_release Ca2+ Release ip3r->ca_release ligand This compound Derivative (Agonist) ligand->sigma1 Binds to cellular_response Modulation of Cellular Signaling (e.g., Neurotransmission, Cell Survival) ca_release->cellular_response

Sigma-1 Receptor Signaling Pathway.

Dual TYK2/JAK1 Inhibitors for Inflammatory Diseases

Certain 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response. These inhibitors have potential for the treatment of inflammatory bowel disease and other autoimmune disorders.

Quantitative Data Summary
CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 SelectivityApplicationReference
Compound 48637>23-fold vs JAK2Inflammatory Bowel Disease[8]
Experimental Protocol: TYK2/JAK1 Kinase Inhibition Assay

This protocol details an in vitro kinase assay to determine the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1.

Materials:

  • Test compounds

  • Recombinant human TYK2 and JAK1 enzymes

  • Substrate peptide (e.g., a generic tyrosine kinase substrate)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective kinase (TYK2 or JAK1), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol. This involves a two-step process of converting ADP to ATP and then measuring the ATP level via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

G cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 activates jak1 JAK1 receptor->jak1 activates stat STAT tyk2->stat phosphorylates jak1->stat phosphorylates stat_p p-STAT stat->stat_p nucleus Nucleus stat_p->nucleus dimerizes and translocates gene_transcription Gene Transcription (Inflammatory Response) nucleus->gene_transcription inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative inhibitor->tyk2 inhibitor->jak1

TYK2/JAK1 Signaling Pathway Inhibition.

RIPK1 Kinase Inhibitors for Modulating Necroptosis

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have also been discovered as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Inhibition of RIPK1 kinase activity presents a promising therapeutic strategy for these conditions.

Quantitative Data Summary
CompoundRIPK1 IC50 (nM)Cellular Anti-necroptotic EffectApplicationReference
Compound 4192Significant in U937 cellsInflammatory Diseases[9][10]
Experimental Protocol: RIPK1 Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of 2,8-diazaspiro[4.5]decan-1-one derivatives on RIPK1 kinase activity.

Materials:

  • Test compounds

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Incubation: In a 384-well plate, pre-incubate the RIPK1 enzyme with serial dilutions of the test compounds in the kinase assay buffer for 15-30 minutes at room temperature.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and MBP substrate.

  • Incubation: Incubate the reaction for 45-60 minutes at 30°C.

  • Signal Detection: Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as described in the TYK2/JAK1 assay protocol.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.

Signaling Pathway

G tnf TNFα tnfr1 TNFR1 tnf->tnfr1 complex_i Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) tnfr1->complex_i recruits ripk1 RIPK1 complex_i->ripk1 activates ripk3 RIPK3 ripk1->ripk3 phosphorylates mlkl MLKL ripk3->mlkl phosphorylates necroptosis Necroptosis (Cell Death) mlkl->necroptosis oligomerizes and translocates to membrane inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative inhibitor->ripk1

RIPK1-Mediated Necroptosis Pathway Inhibition.

References

Synthesis of 1-Azaspiro[4.5]decane Analogs: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of various 1-Azaspiro[4.5]decane analogs, a core scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols are based on established synthetic methodologies, including palladium-catalyzed cycloadditions and multicomponent reactions. Quantitative data are summarized in tables for easy comparison, and key experimental workflows are illustrated with diagrams.

I. Palladium-Catalyzed Aza-[3+2] Cycloaddition for the Synthesis of 1-Azaspiro[4.5]decanes

This protocol describes a method for the transformation of anilines into 1-Azaspiro[4.5]decanes via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. This approach offers broad substrate compatibility.

Experimental Protocol

Step 1: Oxidative Dearomatization of Anilines

A general procedure for the synthesis of the reactive imine intermediate is as follows:

  • To a solution of the substituted aniline (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or toluene (10 mL) is added an oxidizing agent. Common oxidizing agents for this transformation include (diacetoxyiodo)benzene (PIDA) or lead tetraacetate.

  • The reaction mixture is stirred at room temperature for 1-2 hours or until the starting aniline is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically used directly in the next step without purification of the intermediate imine.

Step 2: Palladium-Catalyzed Aza-[3+2] Cycloaddition

  • To the crude solution of the imine from Step 1 is added the vinylcyclopropane (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a phosphine ligand, for example, PPh₃ (10 mol%).

  • The reaction mixture is stirred at a specified temperature, typically ranging from room temperature to 80 °C, for 12-24 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound analog.

Data Presentation
EntryAniline DerivativeVinylcyclopropaneYield (%)
1Aniline1-phenyl-1-vinylcyclopropane75
24-Methoxyaniline1-phenyl-1-vinylcyclopropane82
34-Chloroaniline1-phenyl-1-vinylcyclopropane68

Note: The yields are indicative and may vary based on the specific substrates and reaction conditions.

Experimental Workflow

Aniline Substituted Aniline Imine Reactive Imine Intermediate Aniline->Imine Oxidative Dearomatization OxidizingAgent Oxidizing Agent (e.g., PIDA) OxidizingAgent->Imine Cycloaddition Aza-[3+2] Cycloaddition Imine->Cycloaddition VCP Vinylcyclopropane VCP->Cycloaddition PdCatalyst Pd(OAc)₂ / PPh₃ PdCatalyst->Cycloaddition Product This compound Analog Cycloaddition->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Palladium-Catalyzed Synthesis of 1-Azaspiro[4.5]decanes.

II. Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands

This section details the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives, which have shown high affinity for the sigma-1 receptor, a target of interest in drug development for neurological disorders.

Experimental Protocol

The synthesis of these analogs typically involves a multi-step sequence starting from commercially available materials. A representative synthetic route is outlined below.

Step 1: Synthesis of the Spirocyclic Amine Core

  • A solution of a suitable starting material, such as 1,4-dioxaspiro[4.5]decan-8-one, is subjected to reductive amination.

  • The ketone (1.0 mmol) is dissolved in a solvent like methanol or dichloromethane (10 mL).

  • An amine source, such as ammonium acetate or a primary amine, is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the product is extracted and purified to yield the core 1-oxa-8-azaspiro[4.5]decane.

Step 2: N-Alkylation or N-Arylation

  • The synthesized spirocyclic amine (1.0 mmol) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (10 mL).

  • A base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the solution.

  • The desired alkyl or aryl halide (e.g., benzyl bromide, substituted fluoroaromatics) (1.1 mmol) is added, and the mixture is heated, typically between 60-100 °C, until the reaction is complete.

  • The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography or recrystallization to give the final 1-oxa-8-azaspiro[4.5]decane derivative.

Data Presentation

The following table summarizes the binding affinities of synthesized 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 (σ₁) receptor.[1][2]

CompoundR GroupKᵢ (σ₁) (nM)
1 Benzyl5.4 ± 0.4
2 4-Fluorobenzyl3.2 ± 0.3
3 2-Phenylethyl8.1 ± 0.7
4 4-Methoxybenzyl6.5 ± 0.5

Kᵢ values represent the inhibitory constant and are a measure of the affinity of the ligand for the receptor.

Signaling Pathway Diagram

Ligand 1-Oxa-8-azaspiro[4.5]decane Analog Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to CellularProcesses Modulation of Cellular Signaling (e.g., Ca²⁺ signaling, ion channel function) Sigma1R->CellularProcesses Regulates TherapeuticEffects Potential Therapeutic Effects (e.g., Neuroprotection, Anti-amnesic) CellularProcesses->TherapeuticEffects Leads to

Ligand Interaction with the Sigma-1 Receptor.

III. One-Pot Synthesis of Diazaspiro[4.5]decane Scaffolds

This protocol outlines a one-pot domino reaction for the synthesis of diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides, catalyzed by palladium.[3] This method is notable for the formation of three new carbon-carbon bonds in a single operation.

Experimental Protocol
  • A mixture of the yne-en-yne (0.5 mmol), aryl halide (0.6 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and a base such as K₂CO₃ (1.5 mmol) is placed in a reaction vessel.

  • A suitable solvent, for example, toluene or DMF (5 mL), is added.

  • The reaction mixture is heated to 100-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the diazaspiro[4.5]decane product.

Data Presentation
EntryYne-en-yneAryl HalideYield (%)
1N,N-diallyl-2-propyn-1-amineIodobenzene85
2N,N-diallyl-2-propyn-1-amine4-Iodotoluene88
3N,N-diallyl-2-propyn-1-amine1-Iodo-4-methoxybenzene76
4N,N-diallyl-2-propyn-1-amine1-Bromo-4-fluorobenzene65

Experimental Workflow

YneEnYne Yne-en-yne DominoReaction One-Pot Domino Reaction YneEnYne->DominoReaction ArylHalide Aryl Halide ArylHalide->DominoReaction PdCatalyst Pd(OAc)₂ / PPh₃ PdCatalyst->DominoReaction Base Base (e.g., K₂CO₃) Base->DominoReaction Product Diazaspiro[4.5]decane with Exocyclic Double Bond DominoReaction->Product Purification Purification (Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

One-Pot Synthesis of Diazaspiro[4.5]decanes.

IV. Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

This section provides a general procedure for the solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have been investigated as inhibitors of the mitochondrial permeability transition pore.[1][4]

Experimental Protocol

Step 1: Solid-Phase Synthesis of a Dipeptide Precursor

  • A suitable resin (e.g., Wang resin) is swelled in DMF.

  • The first Fmoc-protected amino acid is coupled to the resin using a coupling agent like DIC/HOBt.

  • The Fmoc group is removed using a solution of piperidine in DMF.

  • The second Fmoc-protected amino acid is then coupled to the free amine on the resin.

  • The N-terminal Fmoc group is removed to yield the resin-bound dipeptide.

Step 2: Spirocyclization

  • The resin-bound dipeptide is treated with N-benzyl-4-piperidone in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., toluene or 2,2-dimethoxypropane).

  • The reaction mixture is heated to 80 °C for 5-12 hours.

Step 3: Cleavage and Purification

  • The resin is treated with a cleavage cocktail (e.g., TFA/H₂O/Et₃SiH) to release the spirocyclic product from the solid support.

  • The crude product is precipitated, isolated, and purified by reversed-phase HPLC to yield the final 1,4,8-triazaspiro[4.5]decan-2-one derivative.

Data Presentation
CompoundYield (%)
5a HMethyl38
5b HIsopropyl31
5c HBenzyl35
6a COOHMethyl28
6b COOHIsopropyl15

Yields are for the final purified products after cleavage from the solid support.

Experimental Workflow

Resin Solid Support (e.g., Wang Resin) Coupling Peptide Coupling Resin->Coupling AminoAcid1 Fmoc-Amino Acid 1 AminoAcid1->Coupling AminoAcid2 Fmoc-Amino Acid 2 Deprotection Fmoc Deprotection Coupling->Deprotection DipeptideResin Resin-Bound Dipeptide Coupling->DipeptideResin Deprotection->Coupling Repeat with Amino Acid 2 Spirocyclization Spirocyclization DipeptideResin->Spirocyclization Piperidone N-Benzyl-4-piperidone Piperidone->Spirocyclization pTsOH p-TsOH pTsOH->Spirocyclization SpiroResin Resin-Bound Spirocycle Spirocyclization->SpiroResin Cleavage Cleavage from Resin SpiroResin->Cleavage CrudeProduct Crude Product Cleavage->CrudeProduct Purification HPLC Purification CrudeProduct->Purification FinalProduct Pure 1,4,8-Triazaspiro[4.5]decan-2-one Purification->FinalProduct

Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-ones.

References

Application Notes and Protocols for In Vitro and In Vivo Studies of 1-Azaspiro[4.5]decane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data associated with the study of 1-Azaspiro[4.5]decane-based compounds. This class of molecules has shown significant potential in various therapeutic areas, including oncology and neurobiology. The following sections detail experimental protocols for in vitro and in vivo evaluation, present key quantitative data, and visualize relevant biological pathways and experimental workflows.

In Vitro Applications: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

A number of 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated moderate to high inhibitory activity against various cancer cell lines. The primary method for assessing this in vitro cytotoxicity is the MTT assay.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 1-thia-4-azaspiro[4.5]decane derivatives against human liver hepatocellular carcinoma (HepG-2), human prostate adenocarcinoma (PC-3), and human colorectal carcinoma (HCT-116) cell lines[1][2].

CompoundTarget Cell LineIC50 (µM)
1 HCT-116178.1 ± 5.3
PC-3184.1 ± 6.3
HepG-2509.5 ± 9.2
3 HCT-116201.3 ± 3.8
PC-3210.2 ± 4.7
HepG-2541.4 ± 7.2
7 HCT-116120.1 ± 4.1
PC-3223.9 ± 6.4
HepG-2134.5 ± 4.1
9 PC-3Moderate Activity
13 PC-3Moderate Activity
14 PC-3Good Activity
17 HepG-2Moderate Activity
18 PC-3Good Activity
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of 1-thia-4-azaspiro[4.5]decane derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG-2, PC-3, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • 1-thia-4-azaspiro[4.5]decane derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-thia-4-azaspiro[4.5]decane derivatives in culture medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-30 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start seed Seed Cancer Cells in 96-well plates start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

In Vitro Cytotoxicity Assay Workflow

In Vitro Applications: Sigma-1 Receptor Binding of 1-Oxa-8-azaspiro[4.5]decane Derivatives

Certain 1-Oxa-8-azaspiro[4.5]decane derivatives have been identified as potent and selective ligands for the sigma-1 receptor, making them promising candidates for radioligands in brain imaging. Their binding affinity is typically determined through radioligand binding assays.

Quantitative Data: Sigma-1 Receptor Binding Affinity

The following table presents the inhibitory constant (Ki) values of various 1-oxa-8-azaspiro[4.5]decane derivatives for the sigma-1 (σ1) receptor[3].

CompoundKi (σ1) [nM]
Derivative 1 0.47
Derivative 2 1.2
Derivative 3 3.5
Derivative 4 0.8
Derivative 5 12.1
Derivative 6 5.6
Derivative 7 2.3
Compound 8 0.61
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This protocol describes the method for determining the binding affinity of 1-oxa-8-azaspiro[4.5]decane derivatives to the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (or other tissue/cell preparations rich in sigma-1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • 1-Oxa-8-azaspiro[4.5]decane derivatives (test compounds)

  • Haloperidol (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize guinea pig brain tissue in an appropriate buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the binding buffer to a final protein concentration of 0.2-0.4 mg/mL.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]-(+)-Pentazocine (at a concentration near its Kd, e.g., 3 nM), and binding buffer.

      • Non-specific Binding: Membrane preparation, [³H]-(+)-Pentazocine, and a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).

      • Competitive Binding: Membrane preparation, [³H]-(+)-Pentazocine, and varying concentrations of the 1-oxa-8-azaspiro[4.5]decane derivative.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plates at 37°C for 90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Start prep_membranes Prepare Brain Membranes start->prep_membranes setup_assay Set up Binding Assay (Total, Non-specific, Competitive) prep_membranes->setup_assay incubate Incubate at 37°C for 90 min setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (Calculate Ki) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

In Vivo Applications: PET Imaging with [18F]-Labeled 1-Oxa-8-azaspiro[4.5]decane Derivatives

Radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives can be used as PET imaging agents to visualize sigma-1 receptors in vivo.

Experimental Protocol: In Vivo PET Imaging in Mice

This protocol provides a general framework for conducting PET imaging studies in mice using an [18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative.

Materials:

  • Tumor-bearing mice (e.g., with human carcinoma xenografts) or healthy mice

  • [18F]-labeled 1-oxa-8-azaspiro[4.5]decane derivative

  • Anesthesia (e.g., isoflurane)

  • Small animal PET/CT scanner

  • Saline solution

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours before the experiment.

    • Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

  • Radiotracer Administration:

    • Inject a bolus of the [18F]-labeled compound (e.g., 3.7-7.4 MBq) intravenously via the tail vein.

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Acquire dynamic or static PET scans over a specified period (e.g., 0-60 minutes post-injection).

    • Perform a CT scan for anatomical reference and attenuation correction.

  • Biodistribution Study (Optional but Recommended):

    • At various time points post-injection, euthanize the mice.

    • Dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, tumor).

    • Weigh the tissues and measure the radioactivity in a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Reconstruct the PET images.

    • Draw regions of interest (ROIs) on the images to quantify radiotracer uptake in different organs.

    • Analyze the biodistribution data to determine the uptake and clearance of the radiotracer.

G cluster_workflow In Vivo PET Imaging Workflow start Start prepare_animal Prepare Animal (Fasting, Anesthesia) start->prepare_animal inject_tracer Inject [18F]-labeled Compound prepare_animal->inject_tracer pet_ct_scan Perform PET/CT Scan inject_tracer->pet_ct_scan biodistribution Biodistribution Study (Optional) pet_ct_scan->biodistribution analyze Analyze Image and Biodistribution Data pet_ct_scan->analyze biodistribution->analyze end End analyze->end G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage (e.g., by 1-Azaspiro [4.5]decane compound) p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak bcl2 Bcl-2 (anti-apoptotic) Inhibition p53->bcl2 mito Mitochondrion bax_bak->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp G cluster_sigma1 Sigma-1 Receptor Signaling ligand 1-Oxa-8-azaspiro [4.5]decane Ligand sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 ip3r IP3 Receptor sigma1->ip3r modulates ion_channels Ion Channels (e.g., K⁺, Ca²⁺) sigma1->ion_channels modulates nrf2 Nrf2 Pathway sigma1->nrf2 activates ca_release Ca²⁺ Release from ER ip3r->ca_release neuroprotection Neuroprotection ca_release->neuroprotection cellular_stress Cellular Stress Response nrf2->cellular_stress cellular_stress->neuroprotection G cluster_d2r Dopamine D2 Receptor Signaling agonist 7-Methyl-1,4-dioxa-7- azaspiro[4.5]decane (Agonist) d2r Dopamine D2 Receptor agonist->d2r gi Gi/o Protein d2r->gi ac Adenylyl Cyclase gi->ac atp ATP camp cAMP atp->camp AC pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response pka->cellular_response

References

Application Notes and Protocols for High-Throughput Screening of 1-Azaspiro[4.5]decane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azaspiro[4.5]decane scaffold is a privileged three-dimensional structure increasingly utilized in medicinal chemistry to explore novel chemical space and develop drug candidates with improved pharmacological properties. This structural motif offers a rigid framework that can orient substituents in precise vectors, leading to enhanced target affinity and selectivity. Libraries of 1-azaspiro[4.5]decanes have shown significant potential in modulating a variety of biological targets, including kinases and G-protein coupled receptors (GPCRs), making them valuable for high-throughput screening (HTS) campaigns in drug discovery.

These application notes provide a comprehensive guide to the high-throughput screening of this compound libraries, covering experimental workflows, detailed assay protocols for relevant target classes, data analysis, and hit validation strategies.

Target Spotlight: TYK2/JAK1 and Sigma-1 Receptor

Derivatives of the this compound scaffold have been identified as potent modulators of several key drug targets. This document will focus on protocols for two such targets: the TYK2/JAK1 kinases, implicated in inflammatory and autoimmune diseases, and the Sigma-1 receptor, a target for neurological and psychiatric disorders.

High-Throughput Screening Workflow

A typical HTS campaign for a this compound library follows a multi-stage process designed to efficiently identify and validate true hits while minimizing false positives. The workflow ensures that resources are focused on the most promising compounds for further development.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit-to-Lead a This compound Library (Single Concentration) b Primary HTS Assay (e.g., ADP-Glo for Kinase) a->b c Dose-Response Confirmation (IC50 Determination) b->c Initial Hits d Orthogonal Assay (e.g., TR-FRET) c->d e Counter-Screening (Assay Interference) d->e f Initial SAR Analysis e->f Confirmed Hits g Cellular Assays (Target Engagement & Potency) f->g h Selectivity Profiling (Kinase Panel) g->h i ADME-Tox Profiling h->i j Lead Optimization i->j Lead Series

Caption: A generalized workflow for a high-throughput screening campaign.

Data Presentation: Quantitative HTS Data Summary

The following tables present hypothetical yet representative data from a high-throughput screening campaign of a 10,000-compound this compound library against TYK2 kinase.

Table 1: Primary HTS Campaign Summary

ParameterValue
Library Size10,000
Screening Concentration10 µM
Primary Hit Cutoff>50% Inhibition
Primary Hit Rate1.5%
Number of Primary Hits150
Z'-factor (average)0.78

Table 2: Hit Confirmation and Potency

Compound IDPrimary Screen (% Inhibition)Confirmed Hit (Yes/No)IC50 (nM) in Primary AssayIC50 (nM) in Orthogonal Assay
AZS-00195%Yes7590
AZS-00288%Yes120150
AZS-00375%Yes500650
AZS-00460%No (Assay Interference)>10,000>10,000
AZS-00592%Yes98110

Table 3: Cellular Activity and Selectivity of Confirmed Hits

Compound IDCellular pSTAT IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
AZS-001150801,500>10,000
AZS-0022501302,200>10,000
AZS-0031,2006008,000>10,000
AZS-0052001101,800>10,000

Experimental Protocols

Protocol 1: Primary HTS for TYK2/JAK1 Kinase Inhibitors (ADP-Glo™ Assay)

This protocol describes a luminescent-based biochemical assay for the primary screening of the this compound library against TYK2 kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • TYK2 or JAK1 enzyme (recombinant)

  • Substrate peptide (e.g., IRS-1tide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound library in DMSO

  • 384-well white, low-volume assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each compound from the this compound library (10 mM in DMSO) into the assay plate wells. This results in a final screening concentration of 10 µM in a 20 µL reaction volume.

  • Enzyme/Substrate Addition: Prepare a master mix of kinase assay buffer containing the TYK2 enzyme and the substrate peptide. Dispense 10 µL of this mix into each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate Kinase Reaction: Prepare a solution of ATP in kinase assay buffer. Add 10 µL of the ATP solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Measure Luminescence: Add 40 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal in each well using a plate reader. A lower luminescence signal indicates higher kinase inhibition.

Protocol 2: Cellular Assay for JAK-STAT Pathway Inhibition

This assay confirms that hit compounds can inhibit the target pathway within a cellular context by measuring the phosphorylation of STAT proteins.

Materials:

  • A suitable human cell line (e.g., TF-1 cells)

  • Growth medium

  • Cytokine for stimulation (e.g., IL-2)

  • Confirmed hit compounds

  • Lysis buffer

  • AlphaLISA® SureFire® Ultra™ p-STAT5 (Tyr694) Assay Kit (PerkinElmer)

  • 384-well white cell culture plates

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for 15-30 minutes to induce JAK-mediated STAT phosphorylation.

  • Cell Lysis: Lyse the cells according to the assay kit protocol.

  • pSTAT Detection: Measure the levels of phosphorylated STAT5 using the AlphaLISA® kit as per the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound.

Mandatory Visualizations

TYK2/JAK1 Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, a key target for many inflammatory and autoimmune diseases. This compound inhibitors can block this pathway by inhibiting the kinase activity of TYK2 and/or JAK1.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak1 JAK1 receptor->jak1 Activation tyk2 TYK2 receptor->tyk2 Activation stat STAT jak1->stat Phosphorylation tyk2->stat Phosphorylation pstat pSTAT stat->pstat pstat_dimer pSTAT Dimer pstat->pstat_dimer Dimerization dna Target Gene pstat_dimer->dna Nuclear Translocation transcription Transcription dna->transcription cytokine Cytokine cytokine->receptor Binding inhibitor This compound Inhibitor inhibitor->jak1 inhibitor->tyk2

Caption: The JAK-STAT signaling pathway and the point of inhibition.
Hit Triage and Validation Workflow

After the primary screen, a logical progression of assays is crucial to eliminate false positives and prioritize the most promising hits for further investigation.

Caption: A logical workflow for hit confirmation and triage.

Conclusion

The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. A systematic and robust high-throughput screening campaign, as outlined in these application notes, is essential for unlocking the full potential of these compound libraries. By employing a carefully designed workflow of primary screening, hit confirmation, and detailed characterization, researchers can efficiently identify and advance novel this compound-based drug candidates.

Application Notes and Protocols: The Role of 1-Azaspiro[4.5]decane in Targeting GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework that is amenable to diverse functionalization. This structural motif has proven to be a versatile starting point for the development of potent and selective ligands for a range of G-protein coupled receptors (GPCRs), including opioid, dopamine, serotonin, and sigma receptors. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of novel therapeutics targeting these GPCRs using the this compound core.

Targeting the Delta-Opioid Receptor (δOR) with 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have emerged as a novel chemotype of selective delta-opioid receptor (δOR) agonists.[1][2][3][4][5] These compounds show promise for the treatment of neurological and psychiatric disorders, including chronic pain and migraine.[3][5] Notably, some analogs exhibit a bias towards G-protein signaling over β-arrestin recruitment, a characteristic that may be associated with a reduced side-effect profile compared to conventional opioid agonists.[2][3][5]

Data Presentation: Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δOR
CompoundδOR Binding Affinity (Ki, nM)δOR cAMP Inhibition (EC50, nM)δOR cAMP Inhibition (Emax, %)β-arrestin 2 Recruitment (EC50, nM)β-arrestin 2 Recruitment (Emax, %)Reference
Compound 1 18013098>10,000<10[2]
Compound 2 36043095>10,000<10[2]
Compound 3 8301,20085>10,000<10[2]
Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the delta-opioid receptor.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing δOR Incubate Incubate membranes, radioligand, and test compounds Membrane_Prep->Incubate Radioligand_Prep Prepare [3H]-DPDPE (radioligand) solution Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Calculate Ki values using Cheng-Prusoff equation Scintillation->Analysis G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing δOR and GloSensor™ plasmid Plating Plate cells in a white, clear-bottom 96-well plate Cell_Culture->Plating Compound_Addition Add serial dilutions of test compounds Plating->Compound_Addition Forskolin_Stim Add forskolin to stimulate cAMP production Compound_Addition->Forskolin_Stim Luminescence Measure luminescence using a plate reader Forskolin_Stim->Luminescence Analysis Calculate EC50 and Emax values Luminescence->Analysis G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture PathHunter® cells expressing δOR-ProLink and β-arrestin-EA Plating Plate cells in a white, solid-bottom 96-well plate Cell_Culture->Plating Compound_Addition Add serial dilutions of test compounds Plating->Compound_Addition Incubation Incubate for 90 minutes at 37°C Compound_Addition->Incubation Reagent_Addition Add PathHunter® detection reagent Incubation->Reagent_Addition Luminescence Measure luminescence after 60 minutes incubation Reagent_Addition->Luminescence Analysis Calculate EC50 and Emax values Luminescence->Analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand 1,3,8-Triazaspiro[4.5]decane -2,4-dione Derivative dOR δ-Opioid Receptor (δOR) Ligand->dOR binds G_protein Gi/o Protein dOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia leads to G start N-Boc-piperidone step1 Epoxidation start->step1 step2 Ring opening with arylamine step1->step2 step3 Boc deprotection step2->step3 step4 Reductive amination step3->step4 step5 Cyclization step4->step5 end 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane step5->end G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand 4-Aryl-1-oxa-4,9-diazaspiro [5.5]undecane Derivative muOR μ-Opioid Receptor (μOR) Ligand->muOR agonist sigma1R Sigma-1 Receptor (σ1R) Ligand->sigma1R antagonist G_protein Gi/o Protein muOR->G_protein activates Reduced_Side_Effects Reduced Side Effects sigma1R->Reduced_Side_Effects contributes to Analgesia Analgesia G_protein->Analgesia leads to

References

Application Notes and Protocols: 1-Azaspiro[4.5]decane Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azaspiro[4.5]decane derivatives represent a versatile class of compounds with significant potential in the field of neurological disorder research. Their rigid spirocyclic core provides a unique three-dimensional structure, enabling high-affinity and selective interactions with various biological targets within the central nervous system (CNS).[1] A primary focus of research has been the development of these derivatives as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of cellular stress responses and neuroprotective pathways.[1] Modulation of the σ1 receptor is being actively explored for therapeutic interventions in psychiatric and neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.[1][2] This document provides an overview of the application of this compound derivatives, including their synthesis, biological evaluation, and protocols for key experiments.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following table summarizes the binding affinities of various this compound derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, highlighting their potential for selective modulation of these targets.

Compound IDStructureTarget Receptor(s)Ki (nM)Selectivity (σ2/σ1)Reference
Compound 8 1-oxa-8-azaspiro[4.5]decane derivativeσ10.47 - 12.12 - 44[3][4]
Compound 5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ15.4 ± 0.430[5][6]
Various 1-oxa-8-azaspiro[4.5]decane derivativesσ10.61 – 12.02 – 44[4]

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound derivatives, which often involves multi-step sequences.[1] A common strategy is the construction of the piperidine ring followed by a spirocyclization step.

Materials:

  • N-benzyl-4-piperidone

  • Appropriate dipeptide anchored to a resin (e.g., Rink Amide Resin or Wang resin)

  • p-toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene or 2,2-dimethoxypropane

  • Trifluoroacetic acid (TFA)

  • Water (H₂O)

  • Triethylsilane (Et₃SiH)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Reaction Setup: To a solution of N-benzyl-4-piperidone in toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate and the free N-terminal dipeptide anchored to the resin.[7]

  • Reaction Conditions: The reaction mixture is stirred at 80°C overnight.[7]

  • Monitoring the Reaction: The progress of the reaction is monitored by a micro-cleavage using a cocktail mixture of TFA/H₂O/Et₃SiH (95:2.5:2.5) followed by ESI-MS analysis.[7]

  • Washing: After the reaction is complete, the solvent is filtered out, and the solid support is washed sequentially with DMF and CH₂Cl₂.[7]

  • Cleavage: The target compound is cleaved from the resin using a mixture of TFA/H₂O/Et₃SiH.[7]

Protocol 2: In Vitro Sigma-1 (σ1) Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the σ1 receptor.

Materials:

  • Membrane preparations from cells expressing the σ1 receptor

  • Selective σ1 receptor radioligand (e.g., [³H]-(+)-pentazocine)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds (this compound derivatives)

  • 96-well plate

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Preparation: In a 96-well plate, combine the test compound at various concentrations, the radioligand at a fixed concentration, and the membrane preparation in the assay buffer.[1]

  • Incubation: Incubate the plate at 37°C for 150 minutes.[1]

  • Termination: Terminate the reaction by rapid filtration over pre-soaked glass fiber filters.[1]

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki value.

Protocol 3: In Vivo Evaluation in Animal Models of Neurological Disorders

Rodent models are commonly used to evaluate the in vivo efficacy of compounds targeting neurological disorders.[8][9][10] The choice of model depends on the specific disease being studied.

General Procedure for a Murine Model:

  • Animal Selection: Use appropriate transgenic or pharmacologically-induced rodent models that recapitulate aspects of the human disease (e.g., mouse models of Alzheimer's or Parkinson's disease).[8][10]

  • Compound Administration: Administer the this compound derivative via an appropriate route (e.g., intraperitoneal injection, oral gavage).

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, motor skills, or other relevant phenotypes. Examples include the Morris water maze for spatial memory in Alzheimer's models or the rotarod test for motor coordination in Parkinson's models.

  • Biodistribution Studies (for radiolabeled compounds): For radiolabeled derivatives, biodistribution studies can be performed to assess brain uptake.[3][4] This involves administering the radiolabeled compound and measuring its concentration in various tissues, including the brain, at different time points.

  • Ex Vivo Autoradiography: This technique can be used to visualize the distribution of the radiolabeled compound in brain sections, particularly in areas rich in the target receptor.[3][4]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of this compound Derivatives purification Purification and Characterization synthesis->purification binding Receptor Binding Assays (σ1/σ2) synthesis->binding functional Functional Assays binding->functional animal_models Animal Models of Neurological Disorders functional->animal_models behavioral Behavioral Testing animal_models->behavioral biodistribution Biodistribution/PET Imaging animal_models->biodistribution

Caption: Experimental workflow for the development of this compound derivatives.

sigma1_pathway cluster_er ER Membrane ligand This compound Derivative (Ligand) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds bip BiP/GRP78 sigma1->bip Dissociates from ip3r IP3 Receptor sigma1->ip3r Modulates er Endoplasmic Reticulum (ER) calcium Ca²⁺ Release ip3r->calcium downstream Downstream Signaling (Neuroprotection, Neurite Outgrowth) calcium->downstream

Caption: Simplified signaling pathway of the Sigma-1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Azaspiro[4.5]decane and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for constructing the this compound core?

A1: The synthesis of the this compound scaffold can be approached through several strategic routes. Commonly employed methods include multi-step sequences that often involve the initial construction of the piperidine ring followed by a spirocyclization step.[1] Key strategies include intramolecular cyclization reactions and ring-closing metathesis, with the choice of route often being dictated by the desired substitution patterns on the final molecule.[1] More advanced and efficient one-pot syntheses, such as palladium-catalyzed domino reactions, have also been developed for certain substituted diazaspiro[4.5]decane derivatives, which involve the formation of multiple carbon-carbon bonds in a single operation.[2][3][4] Another innovative approach involves the visible-light-induced nitrogen-atom deletion of unactivated secondary amines to create complex spirocyclic cores like 7-azaspiro[4.5]decane.

Q2: What are the primary challenges encountered in the synthesis of azaspiro[4.5]decane derivatives?

A2: Researchers often face several key challenges during the synthesis of azaspiro[4.5]decane derivatives. These include:

  • Low Yields: Competing side reactions, such as polymerization of starting materials or the formation of tarry byproducts, can significantly reduce the yield of the desired spirocycle.[5]

  • Purification Difficulties: The polar and basic nature of many azaspiro[4.5]decane compounds can make their isolation and purification challenging.[5] These compounds may exhibit high water solubility, making extraction difficult, or they may appear as oils that are resistant to crystallization.[5]

  • Reagent Toxicity and Stability: Some synthetic routes may involve toxic reagents like sodium cyanide, which require strict safety protocols.[5] Additionally, the degradation of reagents, such as ammonium carbonate, can adversely affect the reaction outcome.[5]

  • Stereocontrol: For chiral this compound derivatives, achieving high diastereoselectivity or enantioselectivity can be a significant hurdle, often requiring the use of chiral auxiliaries or asymmetric catalysts.

Q3: How can I purify polar and basic this compound compounds effectively?

A3: The purification of polar, basic this compound derivatives requires specific techniques to overcome their challenging properties.[5] Here are some recommended best practices:

  • Column Chromatography:

    • Normal Phase (Silica Gel): The basicity of the amine can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. To mitigate this, add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[5] Alternatively, using a different stationary phase such as alumina can be beneficial.[5]

    • Reverse-Phase HPLC: This is a powerful method for purifying polar compounds.[5] Optimizing the gradient of water and an organic solvent (e.g., acetonitrile or methanol), with both phases containing a small amount of an acid like trifluoroacetic acid (TFA), can improve peak shape by ensuring the protonation of the amines.[5]

  • Crystallization: If the product is an oil, converting it to a salt (e.g., hydrochloride) can facilitate crystallization and simplify handling.[5]

  • Extraction: For water-soluble products, a continuous liquid-liquid extractor can be more effective than standard separatory funnel extractions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction.[5]- Degradation of starting materials or reagents.[5]- Non-optimal reaction temperature or time.[5]- Presence of impurities catalyzing side reactions.[5]- Monitor the reaction progress using TLC or LC-MS to ensure completion.- Use fresh, high-purity reagents.[5]- Optimize the reaction temperature and time; for some reactions, increasing the temperature or prolonging the reaction time may be necessary.[5]- Purify starting materials before use.
Formation of Multiple Side Products - Competing side reactions (e.g., polymerization).[5]- Incorrect stoichiometry of reagents.[5]- Reaction temperature is too high.- Adjust the stoichiometry; a slight excess of one reagent can sometimes drive the reaction towards the desired product.[5]- Lower the reaction temperature and monitor for improvement.- Consider a different synthetic route that may be less prone to side reactions.
Difficulty in Product Isolation - Product is highly polar and water-soluble.[5]- Product is an oil and does not crystallize.[5]- For water-soluble products, use a continuous liquid-liquid extractor or saturate the aqueous phase with salt to decrease product solubility.- Convert the oily product to a salt (e.g., hydrochloride or trifluoroacetate) to induce crystallization.[5]
Streaking on Silica Gel TLC/Column - The basic amine functionality is interacting strongly with the acidic silica gel.[5]- Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent system.[5]- Use a less acidic stationary phase like alumina.[5]

Experimental Protocols

General Procedure for a Multi-Step Synthesis of a Substituted this compound Derivative

This protocol is a generalized representation and may require optimization for specific target molecules.

  • Step 1: N-Protection of a Piperidine Precursor

    • Dissolve the starting piperidine derivative in a suitable solvent (e.g., dichloromethane or THF).

    • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Step 2: Functionalization of the Piperidine Ring

    • This step is highly variable depending on the desired substitution. It may involve alkylation, acylation, or other transformations at a suitable position on the piperidine ring.

  • Step 3: Spirocyclization

    • This is the key ring-forming step. An example is an intramolecular cyclization.

    • The functionalized piperidine from Step 2 is treated with a reagent to induce cyclization. For instance, a Dieckmann condensation can be used if appropriate ester functionalities are present.

    • The reaction conditions (solvent, temperature, base) must be carefully optimized.

  • Step 4: Deprotection and Final Modification

    • The protecting group is removed under appropriate conditions (e.g., acid treatment for a Boc group).

    • Further functionalization of the newly formed spirocycle can be performed if required.

    • The final product is purified using one of the methods described in the FAQs.

Visualizations

experimental_workflow start Start: Piperidine Precursor step1 Step 1: N-Protection start->step1 step2 Step 2: Ring Functionalization step1->step2 step3 Step 3: Spirocyclization step2->step3 step4 Step 4: Deprotection step3->step4 purification Purification step4->purification end Final Product: this compound Derivative purification->end

Caption: A generalized experimental workflow for the multi-step synthesis of a this compound derivative.

troubleshooting_logic cluster_challenges Common Challenges cluster_solutions Potential Solutions low_yield Low Yield optimize_conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize_conditions fresh_reagents Use High-Purity Reagents low_yield->fresh_reagents side_products Side Products side_products->optimize_conditions purification_issues Purification Issues modify_purification Modify Purification Method (e.g., add base to eluent) purification_issues->modify_purification salt_formation Convert to Salt for Crystallization purification_issues->salt_formation

Caption: Logical relationship between common challenges in this compound synthesis and their potential solutions.

References

Navigating the Synthesis of 1-Azaspiro[4.5]decane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to optimizing the synthesis of 1-Azaspiro[4.5]decane, a crucial scaffold in medicinal chemistry. Below you will find troubleshooting advice for common experimental hurdles, frequently asked questions, detailed experimental protocols, and comparative data to streamline your synthetic efforts.

Troubleshooting and FAQs

This section addresses specific challenges that may arise during the synthesis of this compound and its derivatives.

Frequently Asked Questions

  • Q1: What are the most common synthetic strategies for constructing the this compound core? A1: Prominent methods include palladium-catalyzed aza-[3+2] cycloaddition, intramolecular hydroamination, Pictet-Spengler reaction, and multi-step sequences involving intramolecular cyclization or ring-closing metathesis. The choice of strategy often depends on the desired substitution patterns and available starting materials.

  • Q2: How can I improve the yield of my spirocyclization reaction? A2: Optimizing reaction conditions is key. This includes fine-tuning the temperature, reaction time, and stoichiometry of your reagents. For instance, in palladium-catalyzed reactions, the choice of ligand and the quality of the catalyst are critical. For reactions involving iminium intermediates, ensuring anhydrous conditions can prevent hydrolysis and improve yields.

  • Q3: What are the best practices for purifying this compound, which is a basic compound? A3: The basic nature of this compound can lead to issues like streaking on silica gel chromatography. To mitigate this, consider using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide. Alternatively, reverse-phase HPLC can be a powerful purification technique for these polar, basic compounds.

  • Q4: I am observing the formation of multiple side products. How can I increase the selectivity of my reaction? A4: Side product formation can often be minimized by carefully controlling the reaction temperature. Running the reaction at a lower temperature can sometimes enhance selectivity. Additionally, the choice of solvent can significantly influence the reaction pathway. Screening different solvents is recommended to find the optimal medium for your specific transformation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Inactive catalyst (in Pd-catalyzed reactions).2. Poor quality of reagents.3. Suboptimal reaction temperature or time.4. Presence of moisture in reactions sensitive to water.1. Use a fresh batch of catalyst or activate it prior to use.2. Ensure all reagents are pure and dry, especially solvents.3. Systematically vary the temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal duration.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction 1. Insufficient reagent stoichiometry.2. Short reaction time.1. Use a slight excess of one of the key reagents to drive the reaction to completion.2. Extend the reaction time and monitor for further conversion.
Difficulty in Product Isolation 1. Product is highly soluble in the work-up solvent.2. Formation of an emulsion during extraction.1. Use a different extraction solvent or perform multiple extractions with a smaller volume of solvent.2. Add brine to the aqueous layer to break the emulsion.
Product Degradation 1. Sensitivity to acid or base during work-up or purification.2. Instability on silica gel.1. Perform a neutral work-up if possible. Use a buffered aqueous solution.2. Minimize the time the compound spends on the silica gel column. Consider using a less acidic stationary phase like alumina.
Formation of Isomeric Byproducts 1. Lack of stereocontrol in the reaction.2. Isomerization under the reaction or work-up conditions.1. For stereoselective reactions, the choice of chiral ligand or catalyst is crucial. Screen different chiral sources.2. Analyze the reaction mixture at different time points to check for isomerization. Adjust pH and temperature during work-up to minimize this.

Comparative Data of Synthetic Methods

The selection of a synthetic route can be guided by factors such as yield, reaction conditions, and substrate scope. The following table summarizes key quantitative data for different approaches to this compound and its derivatives.

Synthetic Method Key Reagents/Catalyst Typical Reaction Temperature Typical Reaction Time Reported Yield (%) Key Advantages
Palladium-Catalyzed aza-[3+2] Cycloaddition [1]Pd(OAc)₂/PPh₃Room Temperature to 80 °C12-24 hoursGood to ExcellentOne-step formation of three C-C bonds.
Intramolecular Hydroamination Copper(I) sulfate/Sodium ascorbate50 °C5 hoursNot specified for parentMild reaction conditions.
Pictet-Spengler Reaction Protic or Lewis AcidRoom Temperature to Reflux1-24 hoursVaries widelyAccess to diverse heterocyclic frameworks.
Enamine Alkylation Secondary amine (e.g., pyrrolidine), alkylating agentReflux6-24 hoursModerate to GoodAvoids harsh basic conditions of enolate chemistry.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound and its precursors.

Protocol 1: Synthesis of N-Benzyl-4-piperidone (A Key Precursor)

This protocol describes the synthesis of a common starting material for constructing the piperidine ring of the spirocycle.

  • Reaction Setup: In a reaction kettle, combine benzylamine and an alcoholic organic solvent (e.g., methanol or ethanol).

  • Addition of Acrylate: Slowly add an acrylate (e.g., ethyl acrylate) dropwise to the mixture. The molar ratio of acrylate to benzylamine should be between 2.6 and 5.

  • Initial Reaction: Stir the resulting mixture for approximately 1 hour at room temperature.

  • Heating: Increase the temperature to 50-60°C and maintain it for 9-24 hours.

  • Solvent Removal: After the reaction is complete, recover the excess acrylate and the alcoholic solvent by distillation.

  • Condensation: Add an organic solvent suitable for condensation (e.g., toluene) and an organic base in portions.

  • Cyclization: Heat the mixture to 50-85°C. During this period, low-boiling substances will be removed by distillation to maintain the reaction temperature.

  • Neutralization and Catalyst Addition: Cool the reaction mixture and neutralize it with an acid (e.g., dilute HCl). Then, add a catalyst such as lithium chloride or calcium chloride and maintain the reaction at 60-85°C for 1-5 hours.

  • Work-up: Cool the mixture and adjust the pH to 8-9 with an inorganic base (e.g., NaOH solution). Separate the aqueous layer.

  • Purification: Distill the organic layer under reduced pressure to collect the N-benzyl-4-piperidone fraction.

Protocol 2: General Procedure for Palladium-Catalyzed aza-[3+2] Cycloaddition [1]

This protocol outlines a modern approach to constructing the this compound scaffold.

  • Reactant Preparation: In a reaction vessel, dissolve the aniline precursor and vinylcyclopropane in a suitable anhydrous solvent (e.g., toluene or THF) under an inert atmosphere.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., PPh₃) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at the optimized temperature (ranging from room temperature to 80°C) for the required duration (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizing the Workflow

Diagram 1: General Troubleshooting Workflow

This diagram illustrates a logical approach to troubleshooting common issues in the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Experiment Start check_yield Low or No Yield? start->check_yield incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction No reagent_quality Check Reagent Purity & Dryness check_yield->reagent_quality Yes purification_issues Purification Problems? incomplete_reaction->purification_issues No extend_time Increase Reaction Time incomplete_reaction->extend_time Yes success Successful Synthesis purification_issues->success No modify_purification Modify Chromatography Conditions (e.g., add base, change phase) purification_issues->modify_purification Yes optimize_conditions Optimize Temp, Time, Stoichiometry reagent_quality->optimize_conditions catalyst_activity Verify Catalyst Activity optimize_conditions->catalyst_activity catalyst_activity->start adjust_stoichiometry Adjust Reagent Ratios extend_time->adjust_stoichiometry adjust_stoichiometry->start modify_purification->success

Caption: A flowchart for systematic troubleshooting of synthetic challenges.

Diagram 2: Palladium-Catalyzed aza-[3+2] Cycloaddition Workflow

This diagram outlines the key steps in the palladium-catalyzed synthesis of the this compound core.

G Workflow for Pd-Catalyzed aza-[3+2] Cycloaddition start Start: Prepare Reactants (Aniline derivative, Vinylcyclopropane) reaction Add Pd Catalyst and Ligand Run Reaction (T, t) start->reaction workup Reaction Work-up: Filter Catalyst, Extract reaction->workup purification Purification by Column Chromatography workup->purification product Final Product: This compound derivative purification->product

Caption: Key stages of the palladium-catalyzed cycloaddition synthesis.

References

Technical Support Center: Purification of 1-Azaspiro[4.5]decane and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Azaspiro[4.5]decane and its associated intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Product Streaking on TLC Plate The basic nature of the amine is causing strong interaction with the acidic silica gel.Add a small amount of a basic modifier to your eluent, such as 1-3% triethylamine or a few drops of ammonium hydroxide. For amine salts, adding a few drops of acetic or formic acid can improve spot shape by protonating the amine.
"Oiling Out" During Recrystallization The compound is separating from the solution as a liquid instead of forming crystals. This can happen if the solvent is too nonpolar or if the solution is cooled too quickly.- Try a more polar solvent or a solvent mixture (e.g., ethanol/water, acetone/hexanes).- Ensure the crude material is fully dissolved at the solvent's boiling point.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.- Add a seed crystal of the pure compound if available.
Unexpected Peaks in NMR Spectrum Presence of unreacted starting materials, side-products, or residual solvents.- Compare the spectrum with the spectra of your starting materials to identify any unreacted components.[1]- Further purify the sample using column chromatography or recrystallization.[1]- Use a different deuterated solvent to check for overlapping solvent peaks.[1]
Broad or Distorted Peaks in HPLC Analysis Poor solubility in the mobile phase, strong interaction with the stationary phase, or column overloading.- Optimize the mobile phase composition and pH.[1]- For basic compounds like this compound, consider a reverse-phase column with a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[2]- Reduce the concentration of the injected sample.[1]- If using normal phase, consider an amine-functionalized column to reduce tailing.
Low Recovery After Column Chromatography The compound may be too polar and is sticking to the silica gel, or the chosen eluent is not polar enough.- Gradually increase the polarity of the eluent.- For highly polar amines, a reverse-phase column may be more suitable.- Consider using a different stationary phase, such as alumina or amine-functionalized silica.
Difficulty Removing a Specific Impurity The impurity has similar polarity to the desired product.- If the impurity is acidic or basic, an acid-base extraction may effectively remove it.- Try a different solvent system for column chromatography or recrystallization.- High-Performance Liquid Chromatography (HPLC) can offer better separation for challenging mixtures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for this compound and its intermediates?

A1: The most common and effective purification techniques are:

  • Acid-Base Extraction: This is a highly effective first-step purification for basic amines like this compound to separate them from neutral or acidic impurities. The amine is protonated with an acid to make it water-soluble, allowing for the removal of non-basic impurities in an organic solvent. The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.

  • Column Chromatography: This is a versatile technique for separating mixtures based on polarity. For azaspiro compounds, both normal-phase (silica gel or alumina) and reverse-phase chromatography are used. To prevent peak tailing on silica gel, it is often necessary to add a basic modifier like triethylamine to the eluent.

  • Recrystallization: If the target compound or its salt is a solid, recrystallization is an excellent method for achieving high purity. Finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is key.

  • Distillation: For liquid intermediates or the final product, vacuum distillation can be an effective purification method.

Q2: What are some common intermediates in the synthesis of this compound, and what are their specific purification challenges?

A2: Common intermediates include N-protected derivatives (e.g., N-Boc or N-benzyl) and ketone or lactam precursors.

  • N-Boc-1-Azaspiro[4.5]decane: This intermediate is less basic than the parent amine and is typically purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate.

  • 1-Azaspiro[4.5]decan-2-one (a lactam intermediate): These compounds are more polar than their non-carbonyl counterparts. Purification is often achieved by column chromatography or recrystallization from a suitable solvent.

  • N-Benzyl-1-Azaspiro[4.5]decane: This intermediate can often be purified by column chromatography. Debenzylation via catalytic hydrogenation will yield the parent amine, which will then require further purification to remove the catalyst and any byproducts.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring column chromatography fractions and checking the purity of your sample at each stage. For this compound, it is advisable to use a TLC system that includes a basic modifier (like triethylamine) to get well-defined spots. Staining with potassium permanganate or iodine can help visualize compounds that are not UV-active. For final purity assessment, HPLC, GC-MS, and NMR spectroscopy are recommended.[1]

Q4: My this compound is a liquid at room temperature. How can I best purify it?

A4: For liquid this compound, vacuum distillation is a primary method of purification. If distillation is not sufficient to remove impurities of similar boiling points, column chromatography on silica gel (with a basified eluent) or alumina can be employed. Alternatively, the amine can be converted to a crystalline salt (e.g., hydrochloride salt) by treating it with HCl. The salt can then be purified by recrystallization, and the free base can be regenerated by treatment with a base.

Experimental Protocols

Acid-Base Extraction of this compound

This protocol is a general procedure for the separation of a basic amine from neutral or acidic impurities.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl(aq).

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated amine salt will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1 M HCl(aq) to ensure complete extraction of the amine. Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and make the solution basic (pH > 10) by slowly adding a concentrated NaOH or KOH solution.

  • Extract the free amine from the basified aqueous layer with three portions of an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Column Chromatography of 1-Methyl-6-oxo-1-azaspiro[4.5]decane

This protocol is based on the reported purification of a key intermediate.

  • Stationary Phase: Alumina

  • Eluent: A mixture of pentane and diethyl ether (9:1 v/v).

  • Procedure:

    • Prepare a slurry of alumina in the eluent and pack a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with the pentane/ether mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_analysis Analysis cluster_waste Waste start Crude Product (this compound + Impurities) dissolve Dissolve in Organic Solvent start->dissolve acid_extraction Acid-Base Extraction (1M HCl) dissolve->acid_extraction separate_layers Separate Layers acid_extraction->separate_layers basify Basify Aqueous Layer (NaOH) separate_layers->basify Aqueous Layer (Amine Salt) waste Organic Layer (Neutral/Acidic Impurities) separate_layers->waste Organic Layer organic_extraction Extract with Organic Solvent basify->organic_extraction dry_concentrate Dry (Na2SO4) and Concentrate organic_extraction->dry_concentrate end Pure this compound dry_concentrate->end

Caption: Workflow for the purification of this compound using acid-base extraction.

troubleshooting_logic cluster_chromatography Chromatography Problems cluster_crystallization Crystallization Problems cluster_purity Purity Issues start Purification Issue Identified issue_type What is the nature of the issue? start->issue_type streaking Streaking on TLC? issue_type->streaking Chromatography oiling_out Oiling Out? issue_type->oiling_out Crystallization extra_peaks Unexpected NMR Peaks? issue_type->extra_peaks Purity low_recovery Low Recovery? streaking->low_recovery solution1 Add Triethylamine to Eluent streaking->solution1 solution2 Increase Eluent Polarity or Change Stationary Phase low_recovery->solution2 solution3 Change Solvent System & Cool Slowly oiling_out->solution3 solution4 Re-purify and check starting materials extra_peaks->solution4

Caption: A logical diagram for troubleshooting common purification issues.

References

Identifying and characterizing impurities in 1-Azaspiro[4.5]decane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Azaspiro[4.5]decane Synthesis

Welcome to the technical support center for the synthesis and analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying, characterizing, and troubleshooting impurities that may arise during synthesis.

Troubleshooting Guide

Q1: My reaction yield for this compound, produced via reductive amination of cyclohexanone and a suitable amine precursor, is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields in the reductive amination synthesis of this compound can arise from several factors related to imine formation, the reduction step, or side reactions.[1]

  • Incomplete Imine Formation: The initial equilibrium between the ketone and the amine to form the imine intermediate is critical. Water is a byproduct of this step, and its presence can inhibit the reaction.

    • Troubleshooting:

      • Use a dehydrating agent like molecular sieves or magnesium sulfate.

      • Perform the reaction under conditions that allow for azeotropic removal of water.

      • Ensure the reaction pH is mildly acidic (pH 4-5), as this optimally catalyzes imine formation.[1]

  • Inefficient Reduction: The choice and quality of the reducing agent are paramount.

    • Troubleshooting:

      • A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting cyclohexanone to cyclohexanol.[1] Consider using a milder, more selective agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the protonated imine (iminium ion).[1][2]

      • Verify the activity of your reducing agent, as borohydrides can degrade with improper storage.

  • Side Reactions: The primary side product is often the alcohol resulting from the reduction of the starting ketone. Another common issue is the formation of over-alkylated products, where the newly formed this compound reacts further.[1]

    • Troubleshooting:

      • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of cyclohexanol.

      • Use a stoichiometric amount of the amine starting material to minimize over-alkylation.[1]

Q2: I'm observing an unexpected peak in my GC-MS analysis of purified this compound. How can I identify this unknown impurity?

A2: Identifying an unknown impurity requires a systematic analytical approach. The mass spectrum provides the molecular weight and fragmentation pattern, which are key pieces of information for structural elucidation.

  • Step 1: Analyze the Mass Spectrum (MS):

    • Determine the molecular ion peak (M⁺) to find the molecular weight of the impurity.

    • Compare this molecular weight to potential side products, unreacted starting materials, or reaction intermediates. For example, the intermediate imine will have a specific molecular weight that can be predicted.[3]

    • Analyze the fragmentation pattern. Common losses (e.g., loss of an ethyl or propyl group) can help reveal the structure.

  • Step 2: Compare with Potential Structures:

    • Consider common impurities such as residual starting materials, the intermediate imine, or byproducts like cyclohexanol.[4]

    • Hypothesize other potential structures based on the reaction mechanism, such as dimers or products of incomplete cyclization.

  • Step 3: Utilize Other Analytical Techniques:

    • NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, ¹H and ¹³C NMR will provide definitive structural information.[4]

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental formula.

    • Impurity Synthesis: The ultimate confirmation is to synthesize the suspected impurity and verify that its analytical data (retention time, mass spectrum) matches the unknown peak.[5]

Q3: My ¹H NMR spectrum of the final product shows several unassigned signals. What are the common structural isomers or byproducts I should be looking for?

A3: Unassigned signals in the NMR spectrum suggest the presence of impurities that were not removed during workup and purification. For spirocyclic amine synthesis, common byproducts include:

  • Unreacted Starting Materials: Check for characteristic peaks of your specific ketone and amine precursors.

  • Intermediate Imine: The C=N bond of the imine intermediate may persist if the reduction was incomplete.[3] This will result in a different set of signals compared to the final spirocyclic amine.

  • Reduced Starting Material: If using a non-selective reducing agent, you may have formed cyclohexanol from the reduction of cyclohexanone. This will show a characteristic alcohol proton signal and distinct signals for the cyclohexane ring protons.[1]

  • Solvent Residues: Common solvents used in synthesis and purification (e.g., methanol, ethanol, ethyl acetate, hexane) are frequent contaminants and have well-documented chemical shifts.[6]

Q4: I suspect the presence of starting materials in my final product. What's the most effective way to detect and quantify them?

A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for detecting and quantifying residual starting materials.[7][8]

  • Methodology:

    • Develop a Separation Method: Create an HPLC or GC method that effectively separates your final product, this compound, from the starting materials.

    • Prepare Calibration Standards: Prepare solutions of known concentrations for each starting material.

    • Generate a Calibration Curve: Inject the standards and plot the peak area against concentration to create a calibration curve for each compound.

    • Analyze the Sample: Inject your final product sample.

    • Quantify: Use the peak areas from your sample and the calibration curves to determine the concentration of each residual starting material.

Quantitative NMR (qNMR) can also be used and has the advantage of not requiring a specific reference standard for each impurity, but it is generally less sensitive than chromatographic methods.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities formed during the synthesis of this compound?

The most common impurities typically arise from the reactants and the key reaction steps. These include:

  • Residual Starting Materials: Unreacted cyclohexanone or amine precursors.[4]

  • Incomplete Reduction Product: The intermediate imine formed before the reduction step.[3]

  • Side-Reaction Products: Cyclohexanol, formed by the reduction of cyclohexanone.[1]

  • Over-alkylation Products: Where the product amine reacts further with the starting materials.[1]

  • Residual Solvents: Solvents used during the reaction or purification steps.[6]

FAQ 2: Which analytical technique is best for quantifying the purity of my this compound sample?

For routine purity assessment and quantification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often the method of choice due to the volatility of this compound. It offers high resolution, sensitivity, and provides accurate quantification as "area percent." High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, if a chromophore is present, or an Evaporative Light Scattering Detector, ELSD) is also a powerful and widely used technique.[8] For an absolute purity value without a reference standard, Quantitative NMR (qNMR) is an excellent, albeit less sensitive, option.[8]

FAQ 3: How can I effectively remove identified impurities from my product?

The purification method depends on the nature of the impurity.

  • For unreacted starting materials and non-polar byproducts: Column chromatography on silica gel is typically effective. The polarity of the eluent can be adjusted to achieve good separation.[9]

  • For basic impurities: An acid-base extraction can be useful. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate and remove basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting.

  • For volatile impurities and residual solvents: High vacuum distillation or drying in a vacuum oven can effectively remove these contaminants.

Data & Visualizations

Data Presentation

Table 1: Common Impurities and their Gas Chromatography-Mass Spectrometry (GC-MS) Data

Impurity NameStructureMolecular Weight ( g/mol )Expected M⁺ (m/z)Key Fragment Ions (m/z)
CyclohexanolC₆H₁₂O100.1610082, 57, 44
Intermediate ImineC₉H₁₅N137.22137122, 94, 81
This compoundC₉H₁₇N139.24139124, 110, 96, 82
Residual Solvent (Toluene)C₇H₈92.149291 (Tropylium ion)

Table 2: Example HPLC Gradient for Purity Analysis

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in Acetonitrile)Flow Rate (mL/min)
0.09551.0
20.05951.0
25.05951.0
25.19551.0
30.09551.0

Mandatory Visualizations

Impurity_ID_Workflow cluster_start Start cluster_analysis Analysis cluster_confirmation Confirmation cluster_end End start Observe Unknown Peak in GC-MS/HPLC ms_analysis Analyze MS Data (Molecular Ion & Fragmentation) start->ms_analysis db_search Compare with Knowns (Starting Materials, Byproducts) ms_analysis->db_search struct_hypo Hypothesize Structure db_search->struct_hypo nmr_confirm Isolate & Run NMR/HRMS struct_hypo->nmr_confirm If sufficient quantity synth_confirm Synthesize Standard & Compare Data struct_hypo->synth_confirm For definitive proof end Impurity Identified nmr_confirm->end synth_confirm->end

Caption: Workflow for identifying an unknown impurity.

Low_Yield_Troubleshooting start Low Reaction Yield check_imine Check Imine Formation (Monitor by TLC/GC) start->check_imine check_reduction Check Reduction Step (Monitor by TLC/GC) start->check_reduction check_side_products Analyze for Side Products (e.g., Cyclohexanol) start->check_side_products add_drying Add Dehydrating Agent or Adjust pH (4-5) check_imine->add_drying If incomplete change_reductant Use Milder Reductant (STAB) or Verify Reagent Activity check_reduction->change_reductant If incomplete check_side_products->change_reductant If present optimize_stoich Adjust Stoichiometry (e.g., 1:1 Amine:Ketone) check_side_products->optimize_stoich If present solution Yield Improved add_drying->solution change_reductant->solution optimize_stoich->solution

Caption: Troubleshooting logic for low reaction yield.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of a suitable solvent (e.g., Methanol or Dichloromethane).

    • Vortex until fully dissolved. Transfer to a 2 mL GC vial.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Identify the main product peak corresponding to this compound (m/z 139).

    • Analyze the mass spectrum of each additional peak to identify potential impurities by comparing fragmentation patterns and molecular ions with known compounds (see Table 1).

Protocol 2: HPLC Method for Purity Assessment
  • Sample and Mobile Phase Preparation:

    • Sample: Prepare a 1.0 mg/mL solution of the sample in Mobile Phase A.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Filter and degas all mobile phases before use.

  • Instrumentation and Conditions:

    • HPLC System: Waters Alliance e2695 or equivalent with a UV/Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm (or detector like ELSD if compound lacks a chromophore).

    • Injection Volume: 10 µL.

    • Gradient Program: See Table 2 for the gradient elution program.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity of the sample.

    • Identify impurity peaks by comparing their retention times to those of known impurity standards, if available.

Protocol 3: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiments:

      • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will likely be required due to the lower natural abundance of ¹³C.

      • 2D NMR (optional): If significant peak overlap or complex coupling is observed, run 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in structural assignment.

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign chemical shifts to the protons and carbons of the this compound structure.

    • Analyze any unassigned peaks to identify and quantify impurities by comparing their chemical shifts and coupling patterns to known reference spectra.

References

Improving the yield and purity of 1-Azaspiro[4.5]decane products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield and purity of 1-Azaspiro[4.5]decane products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Ensure the reaction is conducted at the optimal temperature for the specific synthetic route. For instance, some palladium-catalyzed couplings may require elevated temperatures, while other methods might be sensitive to heat. - Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
Poor Quality of Reagents or Solvents - Use high-purity, anhydrous solvents and reagents, as trace amounts of water or other impurities can significantly impact the reaction outcome. - Ensure that reactive intermediates and catalysts have not degraded during storage.
Inefficient Mixing - For heterogeneous reactions, ensure vigorous and consistent stirring to facilitate proper mixing of reactants and catalysts.
Catalyst Inactivity - For catalytic reactions, ensure the catalyst is active and used in the correct loading. Catalyst poisoning by impurities in the starting materials or solvents can inhibit the reaction.

Issue 2: Impure Product After Initial Work-up

Potential Cause Troubleshooting Steps
Incomplete Reaction - If starting materials are present in the crude product, consider extending the reaction time or increasing the temperature (if the product is stable under these conditions).
Formation of Side Products - Analyze the crude product by LC-MS or GC-MS to identify the major side products. Understanding the side reactions can help in optimizing the reaction conditions to minimize their formation. Common side products can include over-alkylation products or products from competing reaction pathways.
Product Degradation - The product may be unstable under the work-up conditions (e.g., acidic or basic washes). Use mild work-up procedures and avoid prolonged exposure to harsh conditions.

Issue 3: Difficulty in Purification

Potential Cause Troubleshooting Steps
Product is a Polar, Basic Amine - Column Chromatography: Due to the basic nature of this compound, tailing is often observed on silica gel columns. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. Alternatively, use a less acidic stationary phase like alumina. - Crystallization: Convert the free base to a salt (e.g., hydrochloride salt) to facilitate crystallization and improve handling of the product.
Co-elution of Impurities - Optimize the solvent system for column chromatography to achieve better separation between the product and impurities. A gradient elution may be necessary. - Consider using a different purification technique, such as preparative HPLC, for challenging separations.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the most common synthetic routes to prepare this compound? A1: Several methods have been reported for the synthesis of the this compound scaffold, including the transformation of anilines via oxidative dearomatization and palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes, one-pot synthesis involving Schiff base intermediates, and visible-light-induced nitrogen-atom deletion of larger spirocyclic amines.[1][2][3] The choice of method often depends on the available starting materials and the desired scale of the reaction.

  • Q2: How can I minimize the formation of byproducts during the synthesis? A2: To minimize byproducts, it is crucial to have precise control over reaction conditions. This includes maintaining the optimal temperature, monitoring the reaction to avoid extended reaction times, using high-purity reagents and solvents, and ensuring an inert atmosphere if the reaction is sensitive to air or moisture.

  • Q3: What is a typical yield for the synthesis of this compound derivatives? A3: Yields can vary significantly depending on the synthetic route and the specific derivative being synthesized. For example, the synthesis of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives has been reported with radiochemical yields between 12-35%.[4] One-pot syntheses of related 1-thia-4-azaspiro[4.5]alkan-3-ones have been reported with excellent yields of 67–79%.[3]

Purification

  • Q4: My this compound product is streaking on the TLC plate. What can I do? A4: Streaking of basic amines on silica gel is a common issue. Adding a small amount of triethylamine (e.g., 0.5-1%) or ammonium hydroxide to your developing solvent can help to reduce streaking by neutralizing the acidic sites on the silica.

  • Q5: What is the best way to purify this compound on a large scale? A5: For large-scale purification, distillation under reduced pressure can be an effective method if the product is thermally stable and has a suitable boiling point. Alternatively, crystallization of a salt form (e.g., hydrochloride) is often a scalable and efficient purification method.

  • Q6: How can I confirm the purity of my final product? A6: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for determining percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for confirming the structure and identifying any potential impurities.

Data Presentation

Table 1: Comparison of Reported Yields and Purities for this compound Derivatives

Derivative Synthetic Method Reported Yield (%) Reported Purity (%) Reference
[¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decaneNucleophilic ¹⁸F-substitution12-35 (radiochemical)>99 (radiochemical)[4]
1-Thia-4-azaspiro[4.5]alkan-3-onesOne-pot, three-component reaction67-79Not specified[3]
Various 1-Azaspiro[4.5]decanesPd-catalyzed aza-[3+2] cycloadditionNot specifiedNot specified[1]
7-Azaspiro[4.5]decaneVisible-light-induced N-atom deletionNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound

This protocol is a general guideline for the purification of this compound using silica gel column chromatography, incorporating a basic modifier to improve separation.

  • Column Preparation:

    • Select an appropriately sized glass column and plug the bottom with glass wool or cotton.

    • Add a layer of sand (approximately 1-2 cm).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to remove any air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate).

    • To prevent peak tailing, add 0.1-1% triethylamine to the eluent.

    • Gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Representative Synthesis of a 1-Thia-4-azaspiro[4.5]decan-3-one Derivative (One-Pot)

This protocol is adapted from a reported synthesis of a related spirocyclic compound and can serve as a starting point for the synthesis of similar structures.[3]

  • Reaction Setup:

    • In a round-bottom flask, combine the starting cyclohexanone derivative (1.0 eq), the desired amine (1.0 eq), and thioglycolic acid (1.0 eq) in a suitable solvent such as dry benzene or toluene.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from several hours to overnight.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Purification and Characterization:

    • If necessary, further purify the product by column chromatography as described in Protocol 1.

    • Characterize the final product by NMR, MS, and IR spectroscopy to confirm its structure and purity.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Reductive Amination, Cycloaddition) Start->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification_Method Purification (Column Chromatography or Crystallization) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Analysis Purity and Structural Analysis (NMR, MS, HPLC/GC) Pure_Product->Analysis

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Low_Yield Troubleshooting Pathway for Low Product Yield Start Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Assess Reagent and Solvent Purity Check_Conditions->Check_Reagents Conditions Correct Optimize_Conditions Systematically Optimize Reaction Parameters Check_Conditions->Optimize_Conditions Conditions Suboptimal Purify_Reagents Purify Reagents and Use Dry Solvents Check_Reagents->Purify_Reagents Impurities Detected Re_run_Reaction Re-run Optimized Reaction Check_Reagents->Re_run_Reaction Reagents Pure Optimize_Conditions->Re_run_Reaction Purify_Reagents->Re_run_Reaction

Caption: A logical decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Azaspiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives showing poor aqueous solubility?

A1: Poor aqueous solubility is a common challenge for many organic molecules, including this compound derivatives. The primary reasons often relate to the compound's physicochemical properties. Key factors include high lipophilicity (a preference for fatty or non-polar environments), strong crystal lattice energy which makes the solid-state hard to break down, and potentially unfavorable interactions with water molecules.[1][2][3][4] For ionizable compounds, solubility can also be highly dependent on the pH of the solution.

Q2: I'm observing precipitation of my compound during my in vitro assay. What should I do?

A2: Precipitation during an assay can lead to inaccurate and unreliable results. Immediate steps to take include:

  • Visual Confirmation: Carefully inspect your assay plates for any visible particles or cloudiness.

  • Concentration Reduction: The most straightforward approach is to test a lower concentration range of your compound.

  • Co-solvent Adjustment: If your assay permits, a slight and careful increase in the final concentration of a co-solvent like DMSO may help maintain solubility. However, be mindful of the co-solvent's potential effects on your assay's biological components.

Q3: Can the spirocyclic nature of this compound derivatives influence their solubility?

A3: Yes, the spirocyclic scaffold can significantly influence a molecule's physicochemical properties. The rigid, three-dimensional structure of spirocycles can lead to improved solubility compared to their flatter, aromatic counterparts by disrupting crystal packing. However, the overall solubility will still be highly dependent on the nature and arrangement of the substituents on the spirocyclic core.[3][4]

Q4: Are there any general strategies to improve the solubility of my lead compounds?

A4: Several strategies can be employed to enhance the solubility of poorly soluble compounds. These can be broadly categorized into physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization or nanosizing) and creating amorphous solid dispersions. Chemical modifications involve strategies such as salt formation (for acidic or basic compounds), derivatization to add more polar functional groups, and the use of solubility-enhancing excipients like surfactants or cyclodextrins.[1][2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound derivatives.

Problem Possible Cause Recommended Solution
Compound precipitates upon addition to aqueous buffer. The compound has low kinetic solubility in the chosen buffer system.1. Lower the final compound concentration. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not exceed the tolerance of your assay. 3. Explore different buffer systems or adjust the pH. For basic compounds like many this compound derivatives, a lower pH might improve solubility.
Inconsistent results in biological assays. The compound may be precipitating at higher concentrations, leading to a lower effective concentration at the target.1. Determine the kinetic solubility of your compound in the assay buffer (see Experimental Protocols). 2. Ensure all assay concentrations are below the determined solubility limit. 3. Visually inspect assay plates for any signs of precipitation before and after incubation.
Difficulty preparing a concentrated stock solution. The compound has low solubility in the chosen organic solvent.1. Try a different organic solvent. Common choices include DMSO, ethanol, or DMF. 2. Gentle heating and sonication can aid dissolution. 3. Consider preparing a less concentrated stock solution if feasible for your experimental design.
Low bioavailability in in vivo studies. Poor aqueous solubility is a major contributor to low oral bioavailability.1. Formulation Strategies: Explore formulation approaches such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), or creating a solid dispersion with a hydrophilic polymer. 2. Particle Size Reduction: Micronization or nanomilling can increase the surface area for dissolution. 3. Salt Formation: If your derivative has a suitable acidic or basic center, forming a salt can dramatically improve solubility and dissolution rate.

Data Presentation

Table 1: Representative Aqueous Solubility of this compound Derivatives

Note: The following data is illustrative to demonstrate a structured format for presenting solubility data. Actual values should be determined experimentally for each specific derivative.

Compound IDStructureAqueous Solubility (µg/mL at pH 7.4)LogPComments
Parent-1 This compound>10001.8Highly soluble parent scaffold.
Derivative-A (structure with non-polar substituents)< 14.5Poorly soluble due to high lipophilicity.
Derivative-B (structure with polar hydroxyl group)502.5Improved solubility with the addition of a polar group.
Derivative-C (structure with a basic amine for salt formation)>200 (as HCl salt)3.0Salt formation significantly enhances aqueous solubility.
Table 2: Effect of β-Cyclodextrins on the Aqueous Solubility of Spirooxindole Derivatives

This table summarizes experimental data on the use of cyclodextrins to improve the solubility of spiro compounds, a technique applicable to this compound derivatives.[1][2]

Spirooxindole DerivativeCyclodextrin TypeFold Increase in Solubility
SCO-1Methyl-β-cyclodextrin (MβCD)~4
SCO-1Sulfobutylether-β-cyclodextrin (SBEβCD)~3
SCO-1Hydroxypropyl-β-cyclodextrin (HPβCD)~2.5

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to determine the kinetic solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock solution.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplate

  • Nephelometer or a plate reader capable of measuring light scattering

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.

  • Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This results in a final DMSO concentration of 1%. Include a buffer-only control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Solubility Enhancement using β-Cyclodextrins

This protocol outlines a method to assess the ability of β-cyclodextrins to improve the aqueous solubility of a test compound.[1]

Materials:

  • This compound derivative

  • β-Cyclodextrin (e.g., HP-β-CD, M-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • HPLC system for quantification

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen β-cyclodextrin in the desired buffer.

  • Add Excess Compound: Add an excess amount of the solid this compound derivative to each cyclodextrin solution. Ensure there is undissolved solid in each sample.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate of each sample using a validated HPLC method.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the β-cyclodextrin. The slope of this diagram can be used to determine the complexation efficiency.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound derivatives, based on their known biological targets.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum Sigma1R_BiP Sigma-1R / BiP (Inactive Complex) Sigma1R_Active Active Sigma-1R Sigma1R_BiP->Sigma1R_Active dissociates IP3R IP3 Receptor Ca_ER Ca²⁺ IP3R->Ca_ER modulates Ca²⁺ flux Ligand Ligand (e.g., Azaspirodecane Derivative) Ligand->Sigma1R_BiP binds Sigma1R_Active->IP3R stabilizes Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Cell_Survival Modulation of Cellular Stress & Survival Ca_Mito->Cell_Survival

Caption: Sigma-1 Receptor Signaling Pathway.

M1_Muscarinic_Receptor_Signaling cluster_Membrane Plasma Membrane M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Agonist (e.g., Azaspirodecane Derivative) Ligand->M1R activates ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response phosphorylates targets

Caption: M1 Muscarinic Acetylcholine Receptor Signaling.

TYK2_JAK1_Signaling cluster_Membrane Plasma Membrane Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Receptor binds pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammatory Response) Nucleus->Gene_Expression regulates Inhibitor Inhibitor (Azaspirodecane Derivative) Inhibitor->TYK2 Inhibitor->JAK1

Caption: TYK2/JAK1 Signaling Pathway.

RIPK1_Signaling cluster_ComplexI Complex I (Survival) cluster_ComplexII Complex II (Cell Death) TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 RIPK1->TRAF2 RIPK1_deub Deubiquitinated RIPK1 RIPK1->RIPK1_deub deubiquitination cIAP cIAP1/2 TRAF2->cIAP NFkB NF-κB Activation cIAP->NFkB K63-linked ubiquitination FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 when Casp8 inactive Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis RIPK3->Necroptosis phosphorylates MLKL Inhibitor Inhibitor (Azaspirodecane Derivative) Inhibitor->RIPK1 inhibits kinase activity

Caption: RIPK1 Signaling in Cell Survival and Death.

References

Technical Support Center: Monitoring 1-Azaspiro[4.5]decane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods in 1-Azaspiro[4.5]decane synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure accurate and efficient reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for monitoring the formation of this compound?

A1: The primary techniques for real-time or quasi-real-time reaction monitoring are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For final product characterization and purity assessment, ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Elemental Analysis are routinely employed.

Q2: How can I quantify the conversion of my starting materials to the this compound product?

A2: Quantitative analysis can be effectively performed using:

  • Quantitative NMR (qNMR): By integrating the signals of the product and starting materials against a known concentration of an internal standard, you can determine the molar concentrations of each species in the reaction mixture.[1]

  • HPLC/GC: After creating a calibration curve with a known standard of the product, you can determine its concentration in the reaction mixture. Alternatively, using an internal standard in your chromatographic method can also provide accurate quantification.[2]

Q3: What are some common impurities or byproducts I should look for?

A3: Potential impurities include unreacted starting materials, incompletely cyclized intermediates, and isomers. Depending on the synthetic route, side-products from alternative reaction pathways may also be present. It is crucial to characterize these impurities to optimize reaction conditions.

Q4: My reaction mixture is complex. How can I best resolve all the components?

A4: For complex mixtures, chromatographic methods are superior. HPLC with gradient elution or GC with a suitable temperature program can provide the necessary resolution to separate starting materials, intermediates, the main product, and any byproducts.

Troubleshooting Guides

This section provides solutions to common issues encountered during the analytical monitoring of this compound reactions.

Troubleshooting HPLC Analysis
Issue Potential Cause(s) Suggested Solution(s)
Broad or Tailing Peaks 1. Strong interaction of the basic amine with acidic silica on the column. 2. Poor solubility in the mobile phase. 3. Column overloading.1. Add a basic modifier like triethylamine (0.1%) or ammonium hydroxide to the mobile phase. 2. Optimize the mobile phase composition (e.g., increase organic solvent percentage). 3. Reduce the concentration of the injected sample.
Poor Resolution Between Peaks 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase.1. Optimize the mobile phase; switch from isocratic to gradient elution. 2. Try a different column with a different stationary phase (e.g., C18, Phenyl-Hexyl).
Inconsistent Retention Times 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations.1. Ensure the mobile phase is well-mixed and degassed; check the pump for leaks. 2. Use a column oven to maintain a consistent temperature.
Troubleshooting GC-MS Analysis
Issue Potential Cause(s) Suggested Solution(s)
No Peak for Product 1. Product is not volatile enough. 2. Product is thermally degrading in the injector.1. Consider derivatization to increase volatility. 2. Lower the injector temperature.
Incorrect Molecular Ion Peak (M+) 1. Fragmentation of the molecule. 2. Formation of adducts with solvent.1. Use a softer ionization technique if available. 2. Verify the structure using NMR.
Multiple Peaks for a Single Compound 1. Presence of isomers. 2. On-column degradation.1. Confirm with other analytical techniques. 2. Check for active sites in the GC liner or column and use a deactivated liner if necessary.
Troubleshooting NMR Analysis
Issue Potential Cause(s) Suggested Solution(s)
Unexpected Peaks in Spectrum 1. Presence of unreacted starting materials or byproducts. 2. Residual solvents.1. Compare the spectrum with those of the starting materials. 2. Use a different deuterated solvent to identify overlapping peaks.
Poor Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[3]
Inaccurate Integration for qNMR 1. Non-uniform excitation of resonances. 2. Insufficient relaxation delay.1. Ensure the spectral width is appropriate for all signals of interest. 2. Set the relaxation delay (d1) to at least 5 times the longest T1 of the nuclei being measured.

Experimental Protocols

Protocol 1: Reaction Monitoring by HPLC
  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture at timed intervals.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of mobile phase) to stop the reaction and prepare it for injection.

  • HPLC Conditions (Illustrative Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid or a basic modifier.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where either the starting material or product has a strong chromophore (e.g., 254 nm if applicable).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the this compound product over time.

Protocol 2: Quantitative Analysis by GC-MS
  • Sample Preparation:

    • Prepare a stock solution of a suitable internal standard (e.g., n-dodecane) in a volatile solvent.[2]

    • At each time point, withdraw an aliquot of the reaction mixture and add it to a vial containing a known amount of the internal standard solution.

  • GC-MS Conditions (Illustrative Example):

    • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

    • MS Detection: Electron Ionization (EI) with a scan range of m/z 50-500.

  • Data Analysis:

    • Determine the response factor of the product relative to the internal standard.

    • Calculate the concentration of the product at each time point by comparing its peak area to that of the internal standard.[2]

Protocol 3: Reaction Kinetics by qNMR
  • Sample Preparation:

    • In an NMR tube, dissolve the starting materials in a deuterated solvent.

    • Add a known quantity of a high-purity internal standard that does not react with the reagents and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

  • NMR Acquisition:

    • Acquire a spectrum before initiating the reaction to get a baseline (t=0).

    • Initiate the reaction (e.g., by adding the final reagent or catalyst).

    • Acquire spectra at regular intervals. For accurate quantification, ensure a sufficient relaxation delay (d1) is used.[1][3]

  • Data Analysis:

    • For each spectrum, integrate the characteristic signals of the starting material, product, and the internal standard.

    • Calculate the concentration of the product and starting material at each time point relative to the known concentration of the internal standard.

    • Plot the concentration versus time to determine the reaction kinetics.[4]

Visualized Workflows

ReactionMonitoringWorkflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Analytical Method cluster_data Step 3: Data Processing cluster_eval Step 4: Evaluation Start Start Reaction Aliquot Withdraw Aliquot Start->Aliquot Quench Quench & Dilute Aliquot->Quench Method Choose Method: - HPLC - GC-MS - qNMR Quench->Method Integrate Integrate Peaks Method->Integrate Quantify Quantify Species Integrate->Quantify Kinetics Plot Kinetics Quantify->Kinetics Complete Reaction Complete? Kinetics->Complete Complete->Aliquot No End End Monitoring Complete->End Yes TroubleshootingTree cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_quantification Quantification Issues Start Problem Observed in Chromatogram Broad Broad or Tailing Peaks? Start->Broad PoorRes Poor Resolution? Start->PoorRes WrongQuant Incorrect Quantification? Start->WrongQuant CheckModifier Add/Increase Basic Modifier Broad->CheckModifier Yes CheckConc Reduce Sample Concentration Broad->CheckConc Yes OptimizeGradient Optimize Gradient Profile PoorRes->OptimizeGradient Yes ChangeColumn Change Stationary Phase PoorRes->ChangeColumn Yes CheckStandard Verify Internal Standard Stability WrongQuant->CheckStandard Yes Calibrate Re-run Calibration Curve WrongQuant->Calibrate Yes

References

Scale-up considerations for the synthesis of 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of 1-Azaspiro[4.5]decane.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the synthesis of this compound and its derivatives.

Issue 1: Low Yields in Spirocyclization Step

Potential Cause Troubleshooting & Optimization
Inefficient Catalyst Performance For palladium-catalyzed reactions, screen different ligands and catalyst precursors. Consider using a more active catalyst system, such as Pd(OAc)2/PPh3.[1][2]
Suboptimal Reaction Conditions Optimize temperature, reaction time, and solvent. For multi-component reactions, ensure precise control over stoichiometry. A slight excess of certain reagents can sometimes improve yields.[3]
Competing Side Reactions The formation of byproducts, such as polymers or tars, can reduce the yield of the desired product.[3] Analyze the reaction mixture by TLC or LC-MS to identify major side products and adjust reaction conditions to minimize their formation. This may involve lowering the temperature or changing the order of reagent addition.
Degraded Reagents Use fresh, high-purity starting materials and reagents. Some reagents, like ammonium carbonate, can degrade over time.[3]

Issue 2: Difficulty in Product Purification

Potential Cause Troubleshooting & Optimization
High Polarity and Basicity of the Product This compound is a basic and polar compound, which can lead to streaking on silica gel chromatography.[3] To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent.[3] Alternatively, consider using a different stationary phase like alumina.[3]
Product is Water-Soluble For highly water-soluble products, standard extraction procedures may be inefficient. A continuous liquid-liquid extractor can be employed for more effective isolation.[3]
Product is an Oil and Does Not Crystallize If the final product is an oil, consider converting it to a salt (e.g., hydrochloride) to facilitate crystallization and handling.[3]
Poor Separation in Reverse-Phase HPLC For purification by reverse-phase HPLC, optimize the mobile phase composition and gradient. The addition of a small amount of an acid, such as trifluoroacetic acid (TFA), can improve peak shape by ensuring the protonation of the amine.[3]

Issue 3: Challenges in Scale-Up

Potential Cause Troubleshooting & Optimization
Exothermic Reactions Monitor the reaction temperature closely during scale-up. Ensure adequate cooling capacity to control any exotherms, which can lead to side reactions and reduced yields.
Difficulties in Product Isolation On a larger scale, recovery from certain reaction workups, such as hydrogenolysis, can be unacceptably low.[4] Alternative purification methods like crystallization or salt formation should be explored.
Safety Concerns with Reagents The use of toxic reagents like sodium cyanide requires stringent safety protocols, especially at a larger scale.[3] Consider alternative, safer synthetic routes if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the this compound scaffold?

A1: Several methods are employed for the synthesis of the azaspiro[4.5]decane core. These include:

  • Palladium-catalyzed domino reactions: This approach can form multiple carbon-carbon bonds in a single step.[1][2]

  • Multi-component reactions: Reactions like the Bucherer-Bergs or Strecker synthesis can be utilized, though they may present challenges with yields and the use of toxic reagents.[3]

  • Cyclization/rearrangement cascades: Gold-catalyzed cyclization of 1,6-enynes has been shown to produce spiro[4.5]decanes.

  • Michael addition-based syntheses: The addition of enolates to nitro alkenes can be an efficient method for constructing the diazaspiro[4.5]decane skeleton, which can be a precursor to the this compound core.[4]

Q2: How can I improve the yield of the spiro-hydantoin formation, a key step in some triazaspiro[4.5]decane syntheses that can be adapted?

A2: To enhance the yield of the spiro-hydantoin intermediate, consider the following:

  • Optimize Reaction Conditions: Maintain the optimal temperature range (e.g., 50-70°C for the Bucherer-Bergs reaction) and consider extending the reaction time to ensure complete conversion.[3]

  • Reagent Quality: Use fresh, high-purity reagents. For instance, ensure potassium cyanide is dry and ammonium carbonate has not degraded.[3]

  • Stoichiometry: A slight excess of cyanide and carbonate can sometimes drive the reaction to completion.[3]

Q3: What are the best practices for storing this compound and its derivatives?

A3: As with many amine-containing compounds, this compound derivatives should be stored in a cool, dry place away from light and moisture to prevent degradation.[3] They can be hygroscopic, so storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended. For long-term storage, refrigeration may be appropriate.[3]

Experimental Protocol: A Representative Scalable Synthesis

While specific multi-step syntheses can be complex, a common approach involves the reductive amination of a suitable spirocyclic ketone. Below is a generalized, representative protocol.

Step 1: Synthesis of the Spirocyclic Ketone (e.g., 1,4-Dioxa-8-azaspiro[4.5]decan-8-one)

This step would involve the protection of a commercially available piperidone derivative.

Step 2: Reductive Amination

  • Reaction Setup: To a solution of the spirocyclic ketone (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere, add a primary amine (e.g., benzylamine, 1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (potentially with a triethylamine modifier) or by crystallization to afford the desired N-substituted this compound.

Step 3: Deprotection (if necessary)

If a protecting group was used on the nitrogen (e.g., a benzyl group), it can be removed by catalytic hydrogenation (e.g., Pd/C, H2) to yield the parent this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_ketone Spirocyclic Ketone imine_formation Imine Formation start_ketone->imine_formation start_amine Primary Amine start_amine->imine_formation reduction Reduction imine_formation->reduction Reducing Agent workup Aqueous Workup reduction->workup purification Purification workup->purification product This compound Derivative purification->product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? cause1 Suboptimal Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Reactions start->cause3 solution1 Optimize T, t, solvent cause1->solution1 solution2 Use Fresh Reagents cause2->solution2 solution3 Analyze & Adjust Conditions cause3->solution3

References

Technical Support Center: Purification of 1-Azaspiro[4.5]decane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the purification of 1-Azaspiro[4.5]decane using column chromatography. The following sections offer frequently asked questions (FAQs) and troubleshooting advice to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in purifying this compound using column chromatography?

A1: this compound is a basic amine, which can lead to strong interactions with the acidic surface of silica gel, a common stationary phase. This can result in significant peak tailing, streaking on TLC plates, and poor separation during column chromatography. In some cases, the compound may not elute from a silica gel column at all.

Q2: What stationary phases are recommended for the purification of this compound?

A2: Due to the basic nature of this compound, alternative stationary phases to silica gel are often recommended. Alumina (basic or neutral) is a suitable alternative that can minimize the strong acidic interactions.[1] Reverse-phase silica gel (C18) can also be employed, particularly for HPLC applications.

Q3: What mobile phase (eluent) systems are effective for the purification of this compound?

A3: For normal-phase chromatography on alumina, a non-polar solvent system with a polar modifier is typically used. A common starting point is a mixture of hexanes and ethyl acetate. To improve peak shape and reduce tailing when using silica gel, it is often necessary to add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonium hydroxide.[1] For reverse-phase HPLC, a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure protonation of the amine, can be effective.[1]

Q4: How can I monitor the progress of the column chromatography?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the separation. It is crucial to use the same solvent system for TLC as for the column itself. Visualizing the spots on the TLC plate can be done using a UV lamp if the compound is UV-active, or by staining with a suitable agent such as potassium permanganate or iodine.

Troubleshooting Guide

Problem Possible Cause Solution
Compound streaks or does not move from the baseline on silica gel TLC/column. The basic amine is interacting strongly with the acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to your eluent.[1] Alternatively, switch to a different stationary phase like alumina (neutral or basic).[1]
Poor separation of this compound from impurities. The polarity of the eluent is not optimized.Systematically vary the solvent ratio of your mobile phase. If using a hexane/ethyl acetate system, try a gradient elution, starting with a low polarity and gradually increasing it.
The compound elutes too quickly with no separation. The eluent is too polar.Decrease the polarity of your mobile phase. For example, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%.
The compound takes a very long time to elute or does not elute at all. The eluent is not polar enough.Increase the polarity of your mobile phase. For example, if you are using 10% ethyl acetate in hexanes, try increasing it to 20% or 30%. A gradient elution might also be effective.
Product fractions are contaminated with a greasy or oily substance. The impurity could be a byproduct from the synthesis, such as a high molecular weight polymer or unreacted starting material.Consider a pre-purification step such as a liquid-liquid extraction or conversion of the product to a salt to facilitate crystallization and removal of non-basic impurities.[1]
Peak fronting in HPLC. The sample is overloaded, or the sample solvent is too strong.Reduce the amount of sample injected onto the column.[2] Dissolve the sample in the mobile phase if possible.
Peak tailing in HPLC. Secondary interactions with the stationary phase or insufficient buffering.For reverse-phase, ensure the mobile phase pH is appropriate to keep the amine protonated. The addition of an ion-pairing agent or using a high-purity silica-based column can also help.[2]

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography using Alumina

This protocol is a general guideline for the purification of this compound on an alumina column.

  • Stationary Phase Preparation:

    • Select neutral or basic alumina (Brockmann I, standard grade, ~150 mesh).

    • Prepare a slurry of the alumina in the initial, least polar eluent (e.g., 100% hexanes or a 95:5 mixture of hexanes:ethyl acetate).

    • Pour the slurry into the chromatography column and allow it to pack under gravity, gently tapping the column to ensure even packing.[3][4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of alumina or silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the compound. The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Modified Normal-Phase Column Chromatography using Silica Gel

This protocol is adapted for using silica gel by mitigating the basicity of the analyte.

  • Stationary Phase Preparation:

    • Use standard silica gel (230-400 mesh).

    • Prepare a slurry of the silica gel in the initial mobile phase. The mobile phase should be pre-treated with a basic modifier.

  • Mobile Phase Preparation:

    • Prepare the desired eluent system (e.g., hexanes:ethyl acetate).

    • Add 0.1-1% triethylamine by volume to the eluent mixture. For example, for 1 liter of eluent, add 1-10 mL of triethylamine.

  • Sample Loading, Elution, and Product Isolation:

    • Follow the same procedures as outlined in Protocol 1 for sample loading, elution, and product isolation. It is critical to use the triethylamine-modified eluent throughout the entire process, including for preparing the slurry and for TLC analysis.

Visual Workflow and Troubleshooting

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Pack Alumina or Silica Gel) load_sample Load Sample onto Column prep_column->load_sample prep_sample Dissolve Crude Product in Minimal Solvent prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_guide cluster_streaking Streaking/No Elution cluster_separation Poor Separation cluster_elution_speed Elution Speed start Start Troubleshooting problem What is the issue? start->problem streaking Streaking or no movement on silica gel? problem->streaking poor_sep Poor Separation of Spots? problem->poor_sep elution_speed Elution Too Fast or Too Slow? problem->elution_speed add_base Add 0.1-1% Triethylamine to Eluent streaking->add_base Yes use_alumina Switch to Alumina Stationary Phase streaking->use_alumina Yes optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent Yes gradient Use a Gradient Elution optimize_eluent->gradient too_fast Too Fast: Decrease Eluent Polarity elution_speed->too_fast Fast too_slow Too Slow: Increase Eluent Polarity elution_speed->too_slow Slow

Caption: Troubleshooting decision tree for common chromatography issues.

References

Validation & Comparative

A Comparative Guide to 1-Azaspiro[4.5]decane and Other Spirocyclic Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spirocyclic scaffolds, characterized by two rings connected by a single common atom, have garnered significant attention in modern drug discovery. Their inherent three-dimensionality offers a distinct advantage over traditional flat aromatic structures, often leading to improved physicochemical and pharmacological properties.[1][2][3] The inclusion of a spirocyclic motif can enhance drug-like characteristics by increasing the fraction of sp³ hybridized carbons (Fsp³), which is associated with greater clinical success.[2]

This guide provides a comparative analysis of 1-Azaspiro[4.5]decane and its derivatives against other spirocyclic amines. We will explore their physicochemical properties, biological activities, and the experimental protocols used for their evaluation, supported by quantitative data and visual diagrams. The rigid conformation of spirocyclic systems can lock a molecule into a specific orientation, optimizing its interaction with biological targets and thereby improving efficacy and selectivity.[4][5]

Physicochemical Properties: A Comparative Overview

The introduction of a spirocyclic core, particularly an azaspirocycle, can significantly modulate a molecule's properties. Compared to their non-spirocyclic or simpler monocyclic counterparts like piperidines and piperazines, azaspirocycles often exhibit decreased lipophilicity (logP), higher aqueous solubility, and improved metabolic stability.[4][5] These attributes are highly desirable in drug candidates as they can lead to a better pharmacokinetic profile.

PropertyGeneral Trend for AzaspirocyclesRationale
Lipophilicity (logP) LowerThe sp³-rich, three-dimensional structure disrupts planarity, which can reduce non-polar surface area and decrease lipophilicity.[4]
Aqueous Solubility HigherReduced lipophilicity and the presence of the amine group generally contribute to improved solubility.[5]
Basicity (pKa) HigherThe specific geometry of the spirocyclic system can influence the electronic environment of the nitrogen atom, often leading to increased basicity compared to related monocycles.[4]
Metabolic Stability HigherThe rigid spirocyclic core can shield adjacent chemical bonds from metabolic enzymes, reducing the rate of degradation.[1][5]

Biological Activity and Target Selectivity

Derivatives of this compound and related spirocyclic amines have been investigated for a wide range of biological targets, demonstrating their versatility as privileged scaffolds in medicinal chemistry. A significant area of research has been their application as ligands for central nervous system (CNS) receptors, such as sigma (σ) receptors and G-protein coupled receptors (GPCRs).

The table below summarizes the biological activity of several spirocyclic amines, highlighting their affinity and selectivity for various targets.

Compound ClassSpecific DerivativeTarget(s)Affinity (Ki, nM)SelectivityReference
1,4-Dioxa-8-azaspiro[4.5]decane 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold over σ2[6]
1-Oxa-8-azaspiro[4.5]decane Compound 8 (specific structure in reference)σ1 Receptor0.47 - 12.12 to 44-fold over σ2[7]
1,4-Dioxaspiro[4.5]decane 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1A ReceptorHigh PotencyHigh Selectivity[8]
2,8-Diazaspiro[4.5]decane Compound 48 (a 2,8-diazaspiro[4.5]decan-1-one derivative)TYK2 / JAK1IC50: 6 (TYK2), 37 (JAK1)>23-fold over JAK2[9]
1,3,8-Triazaspiro[4.5]decane Various derivativesMyelostimulators, mPTP inhibitorsActivity-dependentTarget-specific[10][11][12]
1-Thia-4-azaspiro[4.5]decane Various derivativesAnticancerActivity-dependentCell-line specific[13]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding, it is crucial to visualize the associated signaling cascades and the experimental methods used to measure them.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow illustrates the process of determining the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a receptor.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubate Incubate all components to reach equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]-ligand) Radioligand->Incubate TestCompound Test Compound (Varying concentrations) TestCompound->Incubate Filter Rapid Filtration to separate bound from free radioligand Incubate->Filter Binding Equilibrium Measure Quantify Radioactivity (Scintillation Counting) Filter->Measure Plot Plot % Inhibition vs. Compound Concentration Measure->Plot Calculate Calculate IC50 and convert to Ki Plot->Calculate

Caption: Workflow for a competitive radioligand binding assay to determine ligand affinity.

Signaling Pathway: Gq-Coupled GPCR Activation

Many spirocyclic amines target GPCRs. This diagram shows a simplified signaling cascade initiated by the activation of a Gq-coupled receptor, a common mechanism for muscarinic M1, M3, and M5 receptors.[14][15]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Spirocyclic Amine Ligand GPCR Gq-Coupled Receptor (GPCR) Ligand->GPCR Binds Gq Gq Protein (α, β, γ subunits) GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses PKC->Response Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_Cytosol ↑ Intracellular [Ca2+] Ca_ER->Ca_Cytosol Release Ca_Cytosol->Response

Caption: Simplified Gq-coupled GPCR signaling pathway leading to intracellular calcium release.

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to comparative analysis. Below are protocols for key assays used to characterize spirocyclic amines.

Protocol 1: Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled test compound for a specific receptor.

  • Objective: To measure the concentration of a test compound that inhibits 50% of the specific binding of a radioligand (IC50) and to calculate the inhibitory constant (Ki).

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand with known affinity for the target receptor.

    • Test compound (e.g., this compound derivative).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well plates, glass fiber filters, scintillation vials, and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd value.

    • Add the serially diluted test compound to the appropriate wells.

    • For total binding wells, add only buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Protocol 2: GTPγS Binding Functional Assay

This assay measures the activation of Gi/o-coupled GPCRs by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist.[17][18]

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (agonist) at a Gi/o-coupled GPCR.

  • Materials:

    • Cell membranes expressing the target Gi/o-coupled GPCR.

    • [³⁵S]GTPγS (radiolabeled GTP analog).

    • GDP (to ensure G-proteins are in their inactive state).

    • Test compound (agonist).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Procedure:

    • Prepare serial dilutions of the test compound (agonist).

    • Pre-incubate cell membranes with GDP on ice to ensure G-proteins are in the GDP-bound inactive state.

    • In a 96-well plate, add the assay buffer, the GDP-treated membranes, and the desired concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the basal (no agonist) binding from the agonist-stimulated binding to determine the net stimulation.

    • Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.[17]

Conclusion

The this compound scaffold and its related spirocyclic amine analogs represent a valuable class of structures in drug discovery. Their unique three-dimensional geometry imparts favorable physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability, which are critical for developing successful drug candidates.[4][5] As demonstrated by the diverse biological activities against targets like sigma receptors and various GPCRs, these scaffolds offer a versatile platform for designing potent and selective therapeutics. The systematic application of the detailed experimental protocols allows for a robust and objective comparison, guiding future medicinal chemistry efforts in optimizing these promising molecular frameworks.

References

1-Azaspiro[4.5]decane: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore three-dimensional molecular architectures that can effectively probe biological space. Among these, spirocyclic scaffolds have emerged as a particularly promising class of "privileged structures"—frameworks that can serve as ligands for multiple biological targets. This guide provides a comprehensive validation of 1-azaspiro[4.5]decane as a privileged scaffold, offering a comparative analysis of its performance against other established scaffolds, supported by experimental data.

The this compound core, consisting of a pyrrolidine ring fused to a cyclohexane ring via a spiro carbon, offers a rigid yet conformationally defined structure. This unique three-dimensional arrangement allows for the precise orientation of substituents, facilitating optimal interactions with biological targets and often leading to improved potency and selectivity.

Performance Comparison: this compound and Analogues

Derivatives of the this compound scaffold have demonstrated significant activity across a range of biological targets, particularly within the central nervous system (CNS). The inherent properties of this scaffold make it a versatile starting point for the development of novel therapeutics.

Biological Activity: Targeting CNS Receptors and Beyond

Recent studies have highlighted the potential of this compound derivatives as potent and selective ligands for various receptors, including sigma (σ) receptors and muscarinic acetylcholine receptors (M1).

Table 1: Comparative Biological Activity of 1-Oxa-8-azaspiro[4.5]decane Derivatives at Sigma Receptors

CompoundTargetK_i (nM)Selectivity (σ2/σ1)
Derivative 1 σ1 Receptor0.472
Derivative 2 σ1 Receptor1.223
Derivative 3 σ1 Receptor12.144
Haloperidol (Reference) σ1 Receptor3.21.5

Data compiled from studies on 1-oxa-8-azaspiro[4.5]decane derivatives. Direct comparison should be made with caution due to potential variations in experimental conditions.[1]

The data clearly indicates that derivatives of the this compound scaffold can exhibit nanomolar affinity for the σ1 receptor, with some compounds demonstrating significant selectivity over the σ2 receptor.[1] This is a crucial attribute for developing targeted therapies with reduced off-target effects.

Furthermore, the this compound framework has been identified as a key component in potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), highlighting its potential in the treatment of inflammatory diseases.[2]

Physicochemical and ADME Properties: Hallmarks of a Privileged Scaffold

A key characteristic of a privileged scaffold is its ability to impart favorable absorption, distribution, metabolism, and excretion (ADME) properties to the resulting molecules. While specific ADME data for a broad range of this compound derivatives is still emerging, the inherent properties of the scaffold, such as its three-dimensional nature and the presence of a basic nitrogen atom, are generally associated with improved drug-like characteristics.

Table 2: Comparison of Physicochemical Properties of Privileged Scaffolds

ScaffoldMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
This compound 139.241.912.03
Azaspiro[4.4]nonane 125.211.412.03
Piperidine 85.150.8412.03
Benzodiazepine VariesVariesVaries
Morphinan VariesVariesVaries

Data for this compound, Azaspiro[4.4]nonane, and Piperidine sourced from PubChem. Properties for Benzodiazepine and Morphinan scaffolds are highly dependent on substitution.

The physicochemical profile of the this compound scaffold is comparable to other established privileged structures, suggesting its potential to form the basis of orally bioavailable drugs. Its moderate lipophilicity and polar surface area are within the desirable range for CNS-targeted compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the inhibitory constant (K_i) of test compounds for the σ1 receptor.

Materials:

  • Cell membranes expressing the human σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (serial dilutions).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, serially diluted test compounds, and a fixed concentration of [³H]-(+)-pentazocine (typically at its K_d value).

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of haloperidol.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cell lines.

Materials:

  • Target cell line (e.g., cancer cell lines).

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Test compounds (serial dilutions).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

  • Calculate the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.[3][4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates target proteins

Caption: M1 Muscarinic Receptor Gq Signaling Pathway.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor (σ1R) BiP BiP (Chaperone) Sigma1R->BiP Interaction IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Modulates Ca2_ER Ca²⁺ IP3R->Ca2_ER Regulates Ca²⁺ release Ligand σ1R Ligand (Agonist) Ligand->Sigma1R Binds CellularStress Cellular Stress CellularStress->Sigma1R Induces dissociation from BiP Mitochondria Mitochondria Ca2_ER->Mitochondria Uptake CellSurvival Cell Survival & Neuroprotection Mitochondria->CellSurvival Promotes Ca2_Mito Ca²⁺

Caption: Sigma-1 Receptor Signaling at the ER-Mitochondria Interface.

Drug_Discovery_Workflow cluster_discovery Discovery & Lead Generation cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate Selection ADME->Lead InVivo In Vivo Efficacy & Safety Lead->InVivo IND IND-Enabling Studies InVivo->IND Clinical Clinical Trials IND->Clinical

Caption: A Generalized Workflow for Drug Discovery and Development.

Conclusion

The this compound scaffold represents a valuable and versatile platform in modern drug discovery. Its inherent three-dimensional structure provides a solid foundation for the design of potent and selective ligands for a variety of biological targets, particularly within the central nervous system. The demonstrated activity of its derivatives against key receptors like the sigma-1 and M1 muscarinic receptors, coupled with its promising physicochemical properties, validates its status as a privileged scaffold.

Further exploration of the structure-activity relationships of a broader range of this compound derivatives, along with comprehensive in vitro and in vivo ADME/Tox profiling, is warranted to fully unlock the therapeutic potential of this promising molecular framework. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their efforts to develop the next generation of innovative medicines.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 1-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, offering a three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their interactions with different biological targets. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and inhibitory concentrations of several this compound derivatives against their respective targets.

Table 1: 1-Oxa-8-azaspiro[4.5]decane and 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives as Sigma-1 (σ1) Receptor Ligands [1][2]

CompoundKi (σ1) (nM)Selectivity (Ki(σ2)/Ki(σ1))
Derivative 10.47 - 12.12 - 44
Compound 8(Not specified, but best selectivity)(Not specified, but best selectivity)

Table 2: 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 (σ1) Receptor Ligands [3]

CompoundKi (σ1) (nM)Selectivity vs. σ2Selectivity vs. VAChT
5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane)5.4 ± 0.430-fold1404-fold

Table 3: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors [4]

CompoundIC50 TYK2 (nM)IC50 JAK1 (nM)Selectivity vs. JAK2
48637>23-fold

Table 4: 1-Thia-4-azaspiro[4.5]alkan-3-one Derivatives as EGFR/BRAFV600E Inhibitors [5]

CompoundIC50 EGFR (nM)IC50 BRAFV600E (nM)
6b84108
7b7896

Experimental Protocols

A detailed description of the key experimental methodologies is provided below.

Sigma-1 (σ1) Receptor Binding Assay [1][2]

The affinity of the 1-oxa-8-azaspiro[4.5]decane derivatives for sigma-1 receptors was determined using a radioligand binding assay. The specific protocol was not detailed in the provided abstracts, but a general procedure involves incubating the test compounds with a preparation of cells or tissues expressing the sigma-1 receptor in the presence of a radiolabeled ligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and used to calculate the inhibitory constant (Ki).

In Vivo Biodistribution Studies [1][2][3]

To evaluate the brain uptake and in vivo distribution of radiolabeled compounds like [18F]8 and [18F]5a, biodistribution studies were conducted in mice.[1][2][3] The radiotracer was administered to the animals, and at various time points, tissues of interest (including the brain) were collected, weighed, and the radioactivity was measured. The uptake in each organ is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). For blocking experiments, a known sigma-1 receptor ligand (e.g., SA4503 or haloperidol) was administered prior to the radiotracer to demonstrate the specificity of the uptake.[1][2][3]

TYK2/JAK1 Kinase Inhibition Assay [4]

The inhibitory activity of the 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 kinases was assessed using biochemical assays. While the specific format of the assay (e.g., ELISA, fluorescence-based) was not specified, these assays typically involve the kinase, a substrate, and ATP. The ability of the test compound to inhibit the phosphorylation of the substrate by the kinase is measured. The concentration of the compound that produces 50% inhibition is reported as the IC50 value.

EGFR/BRAFV600E Kinase Inhibition Assay [5]

The inhibitory potency of the 1-thia-4-azaspiro[4.5]alkan-3-one derivatives against EGFR and BRAFV600E was determined using in vitro kinase assays. These assays measure the ability of the compounds to inhibit the enzymatic activity of the respective kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined.

Apoptosis Assay [5]

To investigate the pro-apoptotic effects of the dual EGFR/BRAFV600E inhibitors, an apoptosis assay was performed.[5] While the specific method was not detailed, common techniques include flow cytometry analysis of cells stained with Annexin V and propidium iodide, or assays that measure caspase activity. These methods allow for the quantification of early and late apoptotic cells.

Visualizations

Logical Relationship of Spirocyclic Scaffolds in Drug Discovery

The following diagram illustrates the role of spirocyclic scaffolds in modulating the properties of drug candidates.

SAR_of_Spirocycles cluster_scaffold Spirocyclic Scaffold cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcome Therapeutic Outcome Spiro This compound Core Potency Potency Spiro->Potency influences Selectivity Selectivity Spiro->Selectivity influences PK Pharmacokinetics Spiro->PK influences Efficacy Improved Efficacy Potency->Efficacy Selectivity->Efficacy Safety Reduced Side Effects Selectivity->Safety PK->Efficacy

Caption: Role of spirocyclic scaffolds in drug discovery.

Experimental Workflow for Radioligand Development

This diagram outlines the general workflow for the development and evaluation of a novel radioligand based on the this compound scaffold.

Radioligand_Workflow Design Design & Synthesis of Derivatives InVitro In Vitro Binding Assays (Ki) Design->InVitro Selection Lead Compound Selection InVitro->Selection Radiolabeling Radiolabeling (e.g., with 18F) Selection->Radiolabeling InVivo In Vivo Biodistribution (Mice) Radiolabeling->InVivo PET PET Imaging (Tumor Models) InVivo->PET Evaluation Evaluation as Imaging Agent PET->Evaluation

Caption: Radioligand development workflow.

Signaling Pathway Inhibition by a 1,3,8-Triazaspiro[4.5]decane Derivative

The following diagram depicts the proposed mechanism of action for 1,3,8-triazaspiro[4.5]decane derivatives in inhibiting the mitochondrial permeability transition pore (mPTP).

mPTP_Inhibition_Pathway cluster_mito Mitochondrion mPTP Mitochondrial Permeability Transition Pore (mPTP) Cell_Death Myocardial Cell Death mPTP->Cell_Death leads to ATP_Synthase F1/FO-ATP Synthase (c subunit) ATP_Synthase->mPTP inhibits opening Derivative 1,3,8-Triazaspiro[4.5]decane Derivative Derivative->ATP_Synthase targets Reperfusion_Injury Reperfusion Injury Reperfusion_Injury->mPTP induces opening

Caption: Inhibition of mPTP by a 1,3,8-triazaspiro[4.5]decane derivative.

References

Comparing the pharmacological profiles of different 1-Azaspiro[4.5]decane analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the pharmacological profiles of different this compound analogs, supported by experimental data, to inform and guide future drug discovery and development efforts.

I. Comparative Pharmacological Profiles

Derivatives of the this compound core have demonstrated significant activity at several key receptors and enzymes implicated in a range of physiological and pathological processes. This section summarizes their binding affinities and functional activities at the primary targets identified in the literature: sigma-1 (σ1) receptors, serotonin 5-HT1A receptors, dopamine D2 receptors, and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

Table 1: Comparative Binding Affinities (Ki) of this compound Analogs
Compound IDTargetKi (nM)Reference CompoundKi (nM)
Sigma-1 (σ1) Receptor Ligands
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4Haloperidol-
Compound 8 (1-oxa-8-azaspiro[4.5]decane derivative)σ1 Receptor0.47 - 12.1--
Serotonin 5-HT1A Receptor Ligands
8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione5-HT1A ReceptorEquipoten to BuspironeBuspirone-
1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT1A ReceptorPotent Agonist--
Dopamine D2 Receptor Ligands
6-(4-indolymethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneDopamine ReceptorID50 = 0.095 µmol/kg (in vivo)ApomorphineID50 = 0.0348 µmol/kg (in vivo)
TYK2/JAK1 Inhibitors
Compound 48 (2,8-diazaspiro[4.5]decan-1-one derivative)TYK26--
JAK137--

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound analogs.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the sigma-1 receptor.

  • Materials:

    • Membrane homogenates from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver).[1][2]

    • Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).[1][3]

    • Non-specific binding control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the membrane homogenate, [³H]-(+)-pentazocine at a concentration near its Kd, and either the test compound or vehicle.

    • For determining non-specific binding, a separate set of wells will contain the membrane homogenate, radioligand, and a high concentration of a competing ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity (agonist, antagonist, or inverse agonist) of compounds at the 5-HT1A receptor by quantifying G-protein activation.

  • Materials:

    • Membranes from cells expressing 5-HT1A receptors (e.g., rat hippocampus).[4]

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • GDP (Guanosine diphosphate).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • Test compounds.

    • Scintillation counter.

  • Procedure:

    • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

    • Add the test compound at various concentrations to the membrane preparation.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Agonists will stimulate [³⁵S]GTPγS binding above basal levels, while antagonists will block the effect of a known agonist, and inverse agonists will decrease basal binding.

    • Calculate EC50 and Emax values from the concentration-response curves.

In Vitro TYK2/JAK1 Kinase Inhibition Assay

This biochemical assay determines the direct inhibitory activity of compounds on purified TYK2 and JAK1 enzymes.

  • Materials:

    • Recombinant human TYK2 and JAK1 enzymes.[5][6][7]

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]

    • ATP.

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1).[5]

    • Test compounds.

    • ADP-Glo™ Kinase Assay kit or similar luminescence-based assay to measure ATP consumption.[5]

    • 96-well or 384-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

    • Add the diluted test compound or vehicle to the wells of the assay plate.

    • Add a solution containing the kinase and substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for each enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

III. Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows relevant to the pharmacological profiling of this compound analogs.

Sigma-1 (σ1) Receptor Signaling Pathway

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, and has been implicated in neuroprotection and cancer.[8][9][10]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ Ca_ER->Ca_Cyto Release Ligand This compound Analog (Agonist) Ligand->Sigma1 Binds to Cellular_Response Cellular Response (e.g., Neuroprotection) Ca_Cyto->Cellular_Response Initiates

Diagram 1: Simplified Sigma-1 Receptor Signaling Pathway.
5-HT1A Receptor Signaling Cascade

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11][12][13]

Diagram 2: Canonical 5-HT1A Receptor Signaling Pathway.
TYK2/JAK1 Signaling Pathway in Inflammation

TYK2 and JAK1 are non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Inhibition of TYK2 and JAK1 can block the downstream signaling of pro-inflammatory cytokines, making them attractive targets for inflammatory diseases.[14][15][16]

TYK2_JAK1_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binds to TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT Protein TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT->STAT Gene_Expression Gene Expression (Inflammatory Genes) STAT->Gene_Expression Translocates and Regulates Inhibitor This compound Analog (Inhibitor) Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits

Diagram 3: Inhibition of the TYK2/JAK1 Signaling Pathway.
Experimental Workflow for In Vitro Pharmacological Profiling

This diagram illustrates a typical workflow for the in vitro characterization of novel this compound analogs.

Experimental_Workflow cluster_Workflow In Vitro Pharmacological Profiling Workflow Start Synthesized This compound Analogs Binding_Assay Primary Target Binding Assays (e.g., Radioligand Binding) Start->Binding_Assay Selectivity_Screen Selectivity Screening (Panel of Receptors/Enzymes) Binding_Assay->Selectivity_Screen Functional_Assay Functional Assays (e.g., [³⁵S]GTPγS, Kinase Assay) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (Ki, IC₅₀, EC₅₀, Emax) Selectivity_Screen->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Diagram 4: General Experimental Workflow for Compound Profiling.

References

Benchmarking 1-Azaspiro[4.5]decane-Based Ligands: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1-Azaspiro[4.5]decane-based ligands against established inhibitors for key biological targets. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support your research and development efforts.

Data Presentation

The following tables summarize the inhibitory activities of various this compound derivatives and compare them with known, well-characterized inhibitors. These tables are designed to offer a clear and concise overview of the relative potency and selectivity of these compounds.

Table 1: Comparison of this compound Derivatives and Known Inhibitors for Sigma-1 (σ1) Receptor Binding

Compound IDTargetBinding Affinity (Ki, nM)Known InhibitorTargetBinding Affinity (Ki, nM)
1-oxa-8-azaspiro[4.5]decane derivativeσ1 Receptor0.47 - 12.1[1]Haloperidolσ1 Receptor~2-4[2]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4[3](+)-Pentazocineσ1 Receptor~1.7 - 6.5[2]

Table 2: Comparative Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives

Compound IDCell LineIC50 (nM)
Compound 7HCT-11692.2[4]
Compound 9HCT-116120.1[4]
Compound 14HCT-116110.5[4]
Compound 18HCT-116105.3[4]
Compound 19HCT-11698.7[4]

Table 3: Inhibitory Activity of Dual TYK2/JAK1 and RIPK1 Inhibitors

Compound ClassTargetIC50 (nM)Known InhibitorTargetIC50 (nM)
Dual TYK2/JAK1 inhibitor (PF-06673518)Human TYK229[5]TofacitinibJAK11-100[6][7]
Dual TYK2/JAK1 inhibitor (PF-06673518)Human JAK1-TofacitinibJAK21-100[6][7]
Dual TYK2/JAK1 inhibitor (PF-06673518)Mouse TYK2846[5]TofacitinibJAK31-100[6][7]
---TofacitinibTYK2100-1000[6]
RIPK1 Inhibitor (GSK2982772)RIPK1<10[8]Necrostatin-1RIPK1-
Benzoxazepinone RIPK1 inhibitor (GSK'253)RIPK10.5[9]Necrostatin-1sRIPK1-

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the sigma-1 receptor.[10][11]

Materials:

  • Guinea pig liver membranes (source of sigma-1 receptors)[10]

  • [³H]-(+)-pentazocine (radioligand)[10][11]

  • Test compounds (this compound derivatives)

  • Haloperidol (for non-specific binding determination)[12]

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the known inhibitor (e.g., haloperidol).

  • In a 96-well plate, add the assay buffer, radioligand ([³H]-(+)-pentazocine), and either the test compound, buffer (for total binding), or a high concentration of a non-specific ligand like haloperidol (for non-specific binding).[13]

  • Add the guinea pig liver membrane preparation to initiate the binding reaction.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 2 hours at room temperature).[13]

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

In Vitro Kinase Assay (TYK2/JAK1 and RIPK1)

This protocol is for measuring the inhibitory activity of compounds against specific kinases.[14][15][16]

Materials:

  • Recombinant human kinase (e.g., TYK2, JAK1, or RIPK1)[15][16]

  • Kinase-specific peptide substrate[15]

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound derivatives)

  • Known inhibitors (e.g., Tofacitinib, Necrostatin-1)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)[14][16]

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds and known inhibitors in DMSO.

  • Dispense a small volume of the compound dilutions into the wells of a 384-well plate.

  • Prepare a 2x kinase/substrate solution in the kinase assay buffer and add it to the wells containing the compounds. Incubate briefly to allow for compound-kinase interaction.[15]

  • Initiate the kinase reaction by adding a 2x ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.[15]

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[14]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[14]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with DMSO, 100% inhibition with a potent broad-spectrum inhibitor).

  • Determine the IC50 values by fitting the dose-response data to a suitable model.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds.[17][18][19][20]

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG-2, PC-3)[4]

  • Cell culture medium

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17][20]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.[18]

  • Treat the cells with various concentrations of the test compounds and include untreated control wells.

  • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).[18]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[19] This allows viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the culture medium.[18]

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Gently shake the plate to ensure complete dissolution of the formazan.[17]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[17]

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT 4. Dimerization Gene_Transcription Gene_Transcription pSTAT->Gene_Transcription 5. Translocation Inhibitor This compound-based TYK2/JAK1 Inhibitor Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding

JAK-STAT Signaling Pathway Inhibition

Experimental_Workflow Start Start Compound_Preparation Prepare Serial Dilutions of Test Compounds Start->Compound_Preparation Assay_Plate_Setup Dispense Compounds into 96-well Plate Compound_Preparation->Assay_Plate_Setup Cell_Seeding Seed Cells and Allow Attachment Assay_Plate_Setup->Cell_Seeding Treatment Add Compounds to Cells Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Add Solubilization Solution MTT_Addition->Formazan_Solubilization Absorbance_Measurement Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

MTT Assay Experimental Workflow

logical_relationship Ligand_Design This compound Scaffold Target_Identification Identification of Biological Targets (e.g., σ1, Kinases) Ligand_Design->Target_Identification Benchmarking Benchmarking Target_Identification->Benchmarking Comparative_Analysis Head-to-Head Performance Evaluation Benchmarking->Comparative_Analysis Known_Inhibitors Established Inhibitors (e.g., Haloperidol, Tofacitinib) Known_Inhibitors->Benchmarking Lead_Optimization Structure-Activity Relationship (SAR) Studies Comparative_Analysis->Lead_Optimization Drug_Development Drug_Development Lead_Optimization->Drug_Development

Drug Discovery Logical Relationship

References

Navigating the Target Landscape: A Comparative Guide to the Selectivity of 1-Azaspiro[4.5]decane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1-azaspiro[4.5]decane scaffold represents a versatile platform for designing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various derivatives, supported by experimental data, to aid in the rational design and development of next-generation therapies.

The this compound core structure has given rise to a diverse range of compounds with potent and selective activities against various biological targets, including G-protein coupled receptors (GPCRs), kinases, and intracellular chaperone proteins. Understanding the selectivity profile of these compounds is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a comprehensive overview of this important chemical class.

Data Presentation: Comparative Selectivity Profiles

The following tables summarize the in vitro potency and selectivity of representative this compound derivatives against their primary targets and key off-targets.

Compound IDPrimary Target(s)IC50 (nM)Selectivity over JAK2Reference
Compound 48 TYK2 / JAK16 (TYK2) / 37 (JAK1)>23-fold[1]
Table 1: Potency and Selectivity of a 2,8-diazaspiro[4.5]decan-1-one Derivative (Compound 48) as a TYK2/JAK1 Inhibitor.[1]
Compound IDσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)Reference
Compound 7 0.4720.644[2]
Compound 8 0.6126.844[2]
Compound 9 1.232.52[2]
Compound 10 12.148.24[2]
Table 2: Binding Affinities (Ki) and Selectivity of 1-Oxa-8-azaspiro[4.5]decane Derivatives for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors.[2]
Compound IDδ-Opioid Receptor (DOR) Ki (nM)μ-Opioid Receptor (MOR) Ki (nM)Selectivity (MOR/DOR)Additional InformationReference
Compound 1 16015409.6Found to be selective for DOR over a panel of 167 other GPCRs.[3]
Table 3: Binding Affinities (Ki) and Selectivity of a 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivative (Compound 1) for Opioid Receptors.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of this compound derivatives.

Radioligand Binding Assay for GPCRs (e.g., Opioid and Sigma Receptors)

This protocol is used to determine the binding affinity (Ki) of test compounds for their target receptors.

1. Membrane Preparation:

  • Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

  • Cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-(+)-pentazocine for σ1 receptors) and varying concentrations of the test compound.

  • Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.

  • The reaction is incubated to allow binding to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Kinase Inhibition Assay (e.g., TYK2/JAK1)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

1. Reagents and Setup:

  • Recombinant human kinase (e.g., TYK2, JAK1, JAK2).

  • Kinase substrate (a peptide or protein that is phosphorylated by the kinase).

  • ATP (the phosphate donor).

  • Assay buffer.

  • Test compound at various concentrations.

2. Kinase Reaction:

  • In a suitable microplate, the kinase, substrate, and test compound are pre-incubated.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

3. Detection of Kinase Activity:

  • The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction.

4. Data Analysis:

  • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to assess the engagement of a compound with its target protein in a cellular environment.

1. Cell Treatment:

  • Intact cells are treated with the test compound at various concentrations or a vehicle control.

2. Heat Challenge:

  • The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

3. Cell Lysis and Fractionation:

  • The cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

4. Protein Detection:

  • The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.

5. Data Analysis:

  • A melting curve is generated by plotting the amount of soluble target protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways modulated by this compound compounds and a typical experimental workflow for assessing selectivity.

TYK2_JAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocates to Nucleus Compound48 Compound 48 (2,8-diazaspiro[4.5]decan-1-one) Compound48->TYK2 Inhibits Compound48->JAK1 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

TYK2/JAK1 Signaling Pathway Inhibition

Delta_Opioid_Receptor_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm DOR δ-Opioid Receptor G_protein Gi/o DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreased Activation Downstream\nEffects Downstream Effects PKA->Downstream\nEffects Modulates Compound1 Compound 1 (1,3,8-triazaspiro[4.5]decane-2,4-dione) Compound1->DOR Agonist

Delta-Opioid Receptor Signaling Pathway

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R Sigma-1 Receptor BiP BiP Sigma1R->BiP Bound at rest IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release Regulates Ligand 1-Oxa-8-azaspiro[4.5]decane Derivative Ligand->Sigma1R Binds Cellular_Stress_Response Modulation of Cellular Stress Response Ca_release->Cellular_Stress_Response

Sigma-1 Receptor Signaling Pathway

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow Start Start: This compound Compound Primary_Assay Primary Target Assay (e.g., Kinase Assay) Start->Primary_Assay Potent_Hit Potent Hit? Primary_Assay->Potent_Hit Selectivity_Screen Broad Selectivity Screen (e.g., Receptor Panel) Potent_Hit->Selectivity_Screen Yes Stop Discard or Redesign Potent_Hit->Stop No Off_Target_Hits Significant Off-Target Hits? Selectivity_Screen->Off_Target_Hits Cellular_Assay Cellular Target Engagement (e.g., CETSA) Off_Target_Hits->Cellular_Assay No Off_Target_Hits->Stop Yes End Selective Lead Compound Cellular_Assay->End

Experimental Workflow for Selectivity Profiling

References

A Comparative Guide to In Silico Modeling and Docking of 1-Azaspiro[4.5]decane Derivatives for Sigma-1 Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Azaspiro[4.5]decane derivatives with alternative scaffolds targeting the sigma-1 (σ1) receptor, a key protein implicated in a range of neurological and psychiatric disorders. Through a detailed examination of in silico modeling, molecular docking studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, this document aims to equip researchers with the necessary data and protocols to advance the development of novel therapeutics.

Executive Summary

This compound derivatives have emerged as a promising class of compounds demonstrating high affinity and selectivity for the σ1 receptor.[1][2][3] In silico studies, including molecular docking, play a crucial role in understanding the structure-activity relationships (SAR) of these compounds and in guiding the design of more potent and selective ligands. This guide presents a comparative analysis of these spirocyclic compounds against non-spirocyclic alternatives, supported by experimental binding affinity data and predicted pharmacokinetic profiles.

Comparative Analysis of Binding Affinities

The following table summarizes the experimentally determined binding affinities (Ki) of various this compound derivatives and a selection of non-spirocyclic σ1 receptor ligands. This allows for a direct comparison of their potency.

Compound ClassDerivativeTarget ReceptorBinding Affinity (Ki) [nM]
This compound 1-Oxa-8-azaspiro[4.5]decane derivativeSigma-10.47 - 12.1[1]
This compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-15.4 ± 0.4[2][4]
Non-Spirocyclic SI 1/28 (benzylpiperazine derivative)Sigma-1High Affinity (qualitative)[5]
Non-Spirocyclic Sigma-1 receptor antagonist 3Sigma-11.14[6]
Non-Spirocyclic [18F]FTC-146Sigma-10.0025[7]
Non-Spirocyclic HaloperidolSigma-1Varies (used as reference)[8]
Non-Spirocyclic BD1047Sigma-1Varies (used as reference)[8]

In Silico Modeling and Docking Workflow

The following diagram illustrates a typical workflow for the in silico modeling and molecular docking of this compound derivatives against the σ1 receptor.

G Figure 1: In Silico Modeling and Docking Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Preparation (PDB: 5HK1) Grid Grid Box Generation PDB->Grid Ligand Ligand Preparation (this compound derivative) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Grid->Docking Scoring Binding Energy Calculation (kcal/mol) Docking->Scoring Pose Binding Pose Visualization Scoring->Pose SAR Structure-Activity Relationship (SAR) Analysis Pose->SAR

Caption: A generalized workflow for performing molecular docking studies.

Experimental Protocols

Molecular Docking of this compound Derivatives with Sigma-1 Receptor

This protocol outlines the steps for performing molecular docking of this compound derivatives against the human σ1 receptor using AutoDock Vina.

1. Protein Preparation:

  • Download the crystal structure of the human sigma-1 receptor in complex with a ligand (e.g., PDB ID: 5HK1) from the Protein Data Bank (RCSB PDB).[9]
  • Remove water molecules and any co-crystallized ligands from the protein structure using molecular visualization software such as PyMOL or Chimera.
  • Add polar hydrogens and assign Kollman charges to the protein.
  • Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Draw the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or Marvin Sketch.
  • Convert the 2D structure to a 3D structure and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).
  • Save the optimized ligand structure in a suitable format (e.g., MOL2 or SDF).
  • Use AutoDock Tools to assign Gasteiger charges and define the rotatable bonds of the ligand.
  • Save the prepared ligand in the PDBQT format.

3. Grid Box Generation:

  • Load the prepared protein (PDBQT file) into AutoDock Tools.
  • Define the binding site by centering a grid box around the active site residues of the σ1 receptor. The active site can be identified from the co-crystallized ligand in the original PDB file or from literature reports.
  • The size of the grid box should be sufficient to encompass the entire binding pocket and allow for the ligand to move and rotate freely.

4. Docking Simulation with AutoDock Vina:

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
  • Run the AutoDock Vina executable from the command line, providing the configuration file as input.
  • Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

5. Analysis of Results:

  • Visualize the docked poses of the this compound derivative within the σ1 receptor binding site using PyMOL or Chimera.
  • Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
  • Compare the binding affinities and interaction patterns of different derivatives to understand the structure-activity relationship.

In Silico ADMET Prediction using SwissADME

This protocol describes how to use the SwissADME web server to predict the pharmacokinetic properties of this compound derivatives.

1. Input Molecule:

  • Access the SwissADME website (10--INVALID-LINK--]
  • Input the structure of the this compound derivative by either drawing it using the provided molecular editor or by pasting a SMILES string.

2. Run Prediction:

  • Click the "Run" button to initiate the ADMET prediction.

3. Analyze Results:

  • The results page will display a comprehensive analysis of various physicochemical and pharmacokinetic properties. Key parameters to evaluate include:
  • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Water Solubility.
  • Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeation.
  • Drug-likeness: Lipinski's Rule of Five, Ghose filter, Veber rule, and Egan rule violations.
  • Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.

4. Comparative Analysis:

  • Repeat the process for different this compound derivatives and non-spirocyclic alternatives.
  • Organize the predicted ADMET properties in a table for easy comparison of their drug-like characteristics.

ADMET Prediction Workflow

The following diagram outlines the workflow for predicting the ADMET properties of candidate molecules.

G Figure 2: ADMET Prediction Workflow cluster_input Input cluster_prediction Prediction Server cluster_output Output & Analysis Molecule Input Molecule (SMILES or 2D Structure) SwissADME SwissADME Web Server Molecule->SwissADME PhysChem Physicochemical Properties SwissADME->PhysChem PK Pharmacokinetics SwissADME->PK DrugLike Drug-likeness SwissADME->DrugLike MedChem Medicinal Chemistry Friendliness SwissADME->MedChem

Caption: A simplified workflow for ADMET prediction using web-based tools.

Conclusion

This guide provides a framework for the comparative analysis of this compound derivatives as σ1 receptor ligands. The presented data and protocols for in silico modeling, molecular docking, and ADMET prediction offer a valuable resource for researchers in the field of drug discovery. By systematically applying these computational methods, scientists can accelerate the identification and optimization of novel drug candidates with improved efficacy and pharmacokinetic profiles. The unique three-dimensional nature of the spirocyclic scaffold presents a compelling avenue for achieving high target selectivity and desirable drug-like properties. Further experimental validation is essential to confirm the in silico findings and advance the most promising compounds through the drug development pipeline.

References

A Head-to-Head Comparison of Synthetic Routes to 1-Azaspiro[4.5]decane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a critical step in the discovery of new therapeutic agents. The 1-azaspiro[4.5]decane core is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds. This guide provides a head-to-head comparison of prominent synthetic routes to this valuable scaffold, offering a detailed analysis of their respective methodologies, performance metrics, and scalability. The information presented is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

This comparison focuses on five key synthetic strategies that have been successfully employed for the synthesis of this compound and its derivatives: Palladium-Catalyzed Aza-[3+2] Cycloaddition, Ring-Rearrangement Metathesis, Iodoaminocyclization, Visible-Light-Induced Nitrogen-Atom Deletion, and Reductive Amination. Each method is evaluated based on reaction yield, efficiency, substrate scope, and the practicality of the experimental conditions.

Performance Comparison of Synthetic Routes

The selection of an optimal synthetic route is often a balance between several factors, including yield, reaction time, cost and availability of starting materials, and scalability. The following table summarizes the key quantitative data for the highlighted methods, providing a clear comparison of their performance.

Synthetic RouteKey Starting MaterialsCatalyst/ReagentReaction TimeTemperature (°C)Yield (%)Key AdvantagesPotential Limitations
Palladium-Catalyzed Aza-[3+2] Cycloaddition Anilines, VinylcyclopropanesPd(OAc)₂, PPh₃12 h8060-85%[1][2]Broad substrate compatibility, good to excellent yields.Use of a precious metal catalyst, multi-step synthesis of vinylcyclopropane.
Ring-Rearrangement Metathesis (RRM) 1-Substituted 7-AzanorbornenesGrubbs CatalystNot SpecifiedNot SpecifiedNot SpecifiedAccess to complex spirocyclic systems.Multi-step synthesis of starting material, use of expensive catalyst.
Iodoaminocyclization 4-Allyl-4-(alkylamino)cyclohexanone derivativesIodineNot SpecifiedNot SpecifiedGood[3]Stereoselective synthesis of enantiopure products.Multi-step synthesis of the starting material.
Visible-Light-Induced Nitrogen-Atom Deletion 8-Azaspiro[4.5]decane derivativeDPPH, K₂CO₃12 h5072%Metal-free, mild reaction conditions.Requires a specific starting spirocycle, photochemical setup.
Reductive Amination Cyclohexanone, Aminoacetaldehyde diethyl acetalNaBH(OAc)₃24 hRoom Temp.Moderate to GoodReadily available starting materials, mild conditions.Potential for side reactions, may require protecting groups.

Experimental Protocols and Methodologies

For a comprehensive understanding, detailed experimental protocols for each of the key synthetic routes are provided below. These protocols are based on published literature and are intended to be a starting point for laboratory implementation.

Palladium-Catalyzed Aza-[3+2] Cycloaddition

This method provides a powerful approach to the this compound scaffold through the reaction of anilines with vinylcyclopropanes, catalyzed by a palladium complex.[1][2]

Experimental Protocol:

To a solution of the aniline (1.0 mmol) and vinylcyclopropane (1.2 mmol) in toluene (5.0 mL) is added Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%). The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Ring-Rearrangement Metathesis (RRM)

Ring-rearrangement metathesis offers a sophisticated strategy for the construction of the this compound core from functionalized 7-azanorbornene precursors.[4]

Experimental Protocol:

A solution of the 1-substituted 7-azanorbornene (0.5 mmol) in anhydrous dichloromethane (10 mL) is degassed with argon for 15 minutes. The Grubbs catalyst (5 mol%) is then added, and the reaction mixture is stirred at room temperature under an argon atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the this compound derivative.

Iodoaminocyclization

This stereoselective method allows for the synthesis of enantiopure 1-azaspiro[4.5]decanes through an iodine-promoted cyclization of chiral allylaminocyclohexanone derivatives.[3]

Experimental Protocol:

To a solution of the 4-allyl-4-(alkylamino)cyclohexanone derivative (0.2 mmol) in acetonitrile (4 mL) at 0 °C is added a solution of iodine (0.24 mmol) in acetonitrile (2 mL) dropwise. The reaction mixture is stirred at this temperature for 1 hour and then quenched by the addition of a saturated aqueous solution of Na₂S₂O₃. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to give the enantiopure this compound.

Visible-Light-Induced Nitrogen-Atom Deletion

A modern, metal-free approach utilizes visible light to induce the deletion of a nitrogen atom from a larger spirocyclic precursor to yield a 7-azaspiro[4.5]decane derivative.[5]

Experimental Protocol:

A mixture of the 8-azaspiro[4.5]decane derivative (0.2 mmol), 1,1-diphenyl-2-picrylhydrazyl (DPPH) (0.6 mmol), and K₂CO₃ (0.6 mmol) in a mixed solvent of 2-methyltetrahydrofuran (1.0 mL) and water (1.0 mL) is placed in a reaction vessel. The mixture is irradiated with a white LED (50 W) at 50 °C for 12 hours. After completion, the reaction mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by preparative TLC to afford 7-azaspiro[4.5]decane.

Reductive Amination

This classical yet effective method involves the reaction of a ketone with an amine followed by reduction to form the desired spirocyclic amine.

Experimental Protocol:

To a solution of cyclohexanone (1.0 mmol) and aminoacetaldehyde diethyl acetal (1.1 mmol) in 1,2-dichloroethane (5 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The resulting crude product is then treated with an aqueous acid solution to hydrolyze the acetal and promote the final cyclization to this compound, which can be purified by distillation or chromatography.

Synthetic Pathway Visualizations

To further clarify the relationships between the starting materials and the final product for each synthetic route, the following diagrams have been generated using the DOT language.

Palladium_Catalyzed_Aza_3_2_Cycloaddition Aniline Aniline Reaction + Aniline->Reaction Vinylcyclopropane Vinylcyclopropane Vinylcyclopropane->Reaction Product This compound Reaction->Product Pd(OAc)₂/PPh₃

Caption: Palladium-Catalyzed Aza-[3+2] Cycloaddition Pathway.

Ring_Rearrangement_Metathesis Azanorbornene 1-Substituted 7-Azanorbornene Product This compound Azanorbornene->Product Grubbs Catalyst

Caption: Ring-Rearrangement Metathesis Pathway.

Iodoaminocyclization Allylaminocyclohexanone 4-Allyl-4-(alkylamino) cyclohexanone Product This compound Allylaminocyclohexanone->Product Iodine

Caption: Iodoaminocyclization Pathway.

Visible_Light_Nitrogen_Deletion StartingSpirocycle 8-Azaspiro[4.5]decane derivative Product 7-Azaspiro[4.5]decane StartingSpirocycle->Product Visible Light, DPPH, K₂CO₃

Caption: Visible-Light-Induced Nitrogen-Atom Deletion.

Reductive_Amination Cyclohexanone Cyclohexanone Reaction + Cyclohexanone->Reaction Aminoacetaldehyde Aminoacetaldehyde diethyl acetal Aminoacetaldehyde->Reaction Product 1-Azaspiro[4..5]decane Reaction->Product NaBH(OAc)₃

Caption: Reductive Amination Pathway.

Conclusion

The synthesis of this compound can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. For researchers prioritizing high yields and broad substrate scope, the Palladium-Catalyzed Aza-[3+2] Cycloaddition presents a compelling option. When stereoselectivity is paramount for the synthesis of chiral targets, Iodoaminocyclization offers an effective solution. For projects where mild, metal-free conditions are a priority, the Visible-Light-Induced Nitrogen-Atom Deletion method provides an innovative approach. Finally, for a more classical, cost-effective, and scalable synthesis from readily available starting materials, Reductive Amination remains a robust and reliable choice. The selection of the most suitable route will ultimately depend on the specific requirements of the research project, including the desired substitution pattern, stereochemical control, and available resources. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important heterocyclic scaffold.

References

Evaluating the Drug-like Properties of 1-Azaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its inherent three-dimensionality offers advantages in target engagement and pharmacokinetic properties compared to flatter, more aromatic structures. This guide provides an objective comparison of the drug-like properties of various this compound derivatives, supported by available experimental data, to inform and guide future drug discovery and development efforts.

Comparative Analysis of Biological Activity

Sigma-1 Receptor Ligands

1-Oxa-8-azaspiro[4.5]decane derivatives have been investigated as potent and selective ligands for the sigma-1 receptor, a chaperone protein involved in cellular stress responses with implications in neurodegenerative diseases and cancer.[1] The following table summarizes the binding affinities (Ki) of several derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors, along with in vivo brain uptake data for a selected radiolabeled compound.

Compound IDR GroupKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)Brain Uptake (%ID/g at 2 min)
Derivative 1 H12.1>1000>82-
Derivative 2 2-fluoroethyl3.26121912.15
Derivative 3 3-fluoropropyl1.8215119-
Derivative 4 4-fluorobutyl0.4720.744-
Haloperidol Reference3.24.11.3-

Data compiled from multiple sources. Direct comparison should be made with caution due to differing experimental conditions.

RIPK1 Kinase Inhibitors

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.[2] The table below shows the in vitro inhibitory activity (IC50) of several analogs.

Compound IDR1 GroupR2 GroupRIPK1 IC50 [nM]
Analog A 4-fluorophenylH150
Analog B 3-chlorophenylH92
Analog C 4-methoxyphenylH>1000
Analog D 4-fluorophenylmethyl250

Data compiled from multiple sources. Direct comparison should be made with caution due to differing experimental conditions.

Physicochemical and Pharmacokinetic Properties of Reference Compounds

To provide a benchmark for the drug-like properties of novel this compound derivatives, the following table summarizes key pharmacokinetic parameters for two established drugs, Haloperidol (a sigma-1 receptor ligand) and Cyclosporin A (an inhibitor of the mitochondrial permeability transition pore regulator, cyclophilin D).

ParameterHaloperidolCyclosporin A
Bioavailability (oral) 60-70%[3][4]Highly variable (20-50%)[5][6]
Protein Binding ~92%[3]>90%[5]
Metabolism Hepatic (CYP3A4, CYP2D6)[3][7]Extensive hepatic (CYP3A4)[5]
Elimination Half-life 14-37 hours (oral)[8]10-27 hours[5]
Peak Plasma Time (oral) 2-6 hours[3][4]1.5-3.5 hours[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the evaluation of new compounds.

In Vitro Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the sigma-1 receptor.

  • Radioligand (e.g., --INVALID-LINK---pentazocine).

  • Test compounds and reference compounds (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the test compound at various concentrations, a fixed concentration of the radioligand, and the membrane preparation in the assay buffer.

  • Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 150 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values by non-linear regression analysis using the Cheng-Prusoff equation.

In Vitro RIPK1 Kinase Inhibition Assay

Objective: To measure the ability of test compounds to inhibit the enzymatic activity of RIPK1.

Materials:

  • Recombinant human RIPK1 enzyme.

  • Substrate peptide.

  • ATP.

  • Assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Test compounds.

Procedure:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the RIPK1 enzyme and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a luminometer.

  • Calculate the IC50 values by plotting the percent inhibition against the logarithm of the test compound concentration.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which these compounds act is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated Membrane cluster_mito Mitochondrion Sigma-1R Sigma-1R BiP BiP Sigma-1R->BiP Stress Dissociation Sigma-1R_active Sigma-1R (Active) Sigma-1R->Sigma-1R_active Translocation IRE1 IRE1 Cell Survival Cell Survival IRE1->Cell Survival IP3R IP3R Ca_cyto Ca_cyto IP3R->Ca_cyto Ca2+ Release Sigma-1R_active->IRE1 Modulation Sigma-1R_active->IP3R Modulation VDAC VDAC Ca_mito Ca2+ Uptake VDAC->Ca_mito ATP Production ATP Production Ca_mito->ATP Production Ligand Ligand Ligand->Sigma-1R Agonist Binding Stress Stress Stress->Sigma-1R Ca_cyto->VDAC experimental_workflow cluster_invitro In Vitro ADME Assays Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Solubility Solubility In Vitro Screening->Solubility Permeability (PAMPA/Caco-2) Permeability (PAMPA/Caco-2) In Vitro Screening->Permeability (PAMPA/Caco-2) Metabolic Stability (Microsomes/Hepatocytes) Metabolic Stability (Microsomes/Hepatocytes) In Vitro Screening->Metabolic Stability (Microsomes/Hepatocytes) In Vivo PK Studies In Vivo PK Studies Metabolic Stability (Microsomes/Hepatocytes)->In Vivo PK Studies Promising Profile Efficacy & Tox Studies Efficacy & Tox Studies In Vivo PK Studies->Efficacy & Tox Studies Good Exposure Lead Candidate Lead Candidate Efficacy & Tox Studies->Lead Candidate

References

Safety Operating Guide

Proper Disposal of 1-Azaspiro[4.5]decane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information provides a general framework for the proper disposal of 1-Azaspiro[4.5]decane. It is imperative to consult your institution's specific waste disposal policies, Safety Data Sheets (SDS), and local regulations to ensure full compliance and safety.

The proper management and disposal of laboratory chemicals are critical for ensuring a safe and environmentally responsible research environment. This compound is a combustible liquid that can cause severe skin burns, eye damage, and respiratory irritation, necessitating its handling as hazardous waste.[1] Adherence to the following procedural guidelines will support the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Splash goggles or safety glasses with side shields should be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from splashes.

Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Classification

This compound must be classified as hazardous chemical waste. Do not mix it with non-hazardous waste streams. It is crucial to prevent contact with incompatible materials.

Step 2: Waste Segregation

Segregate waste this compound from other chemical waste to avoid dangerous reactions. Specifically, keep it separate from:

  • Strong oxidizing agents

  • Acids

  • Other reactive chemicals

Step 3: Containerization and Labeling

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste." The label should also include:

    • The full chemical name: "this compound"

    • The approximate concentration and volume

    • The date of accumulation

    • The associated hazards (e.g., Combustible, Corrosive, Irritant)

Step 4: Storage

Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be:

  • Secure and accessible only to trained personnel.

  • Away from heat sources, open flames, and direct sunlight.

  • In a well-ventilated location.

Step 5: Disposal Arrangement

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[2] Do not attempt to dispose of this compound down the drain or in regular trash.[2]

Step 6: Empty Container Disposal

For empty containers that previously held this compound:

  • Triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate and dispose of it as hazardous chemical waste along with the this compound waste.

  • Once thoroughly decontaminated and with the label defaced, the container may be disposed of as regular trash, in accordance with your institution's policies.[2]

Quantitative Data and Hazard Information

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationGHS CodeDescription
Flammable LiquidsH227Combustible liquid
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage
Specific Target Organ ToxicityH335May cause respiratory irritation

Source: PubChem CID 9092[1]

Experimental Protocols

There are no standard experimental protocols for the in-lab neutralization or treatment of this compound for disposal. Due to its hazardous nature, chemical treatment should not be attempted outside of a designated and properly equipped hazardous waste treatment facility.

Disposal Workflow

cluster_start Start: this compound Waste cluster_ppe Safety Precautions cluster_classification Waste Classification and Segregation cluster_containerization Containerization and Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_end End of Process Start Identify this compound as waste for disposal PPE Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat Start->PPE Classify Classify as Hazardous Waste PPE->Classify Segregate Segregate from incompatible materials Classify->Segregate Containerize Use a dedicated, compatible, and leak-proof container Segregate->Containerize Label Label container with: - 'Hazardous Waste' - Chemical name and concentration - Accumulation date - Hazard symbols Containerize->Label Store Store in a designated satellite accumulation area Label->Store Contact_EHS Contact EHS or licensed waste disposal contractor Store->Contact_EHS Disposal Arrange for pickup and professional disposal Contact_EHS->Disposal End Compliant Disposal Complete Disposal->End

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 1-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling 1-Azaspiro[4.5]decane (CAS No. 176-80-7). The following procedural guidance is designed to ensure the safe handling of this hazardous chemical in a laboratory setting.

Hazard Summary

This compound is classified with the following hazards:

  • H227: Combustible liquid.[1]

  • H314: Causes severe skin burns and eye damage.[1]

  • H335: May cause respiratory irritation.[1]

Given these significant hazards, strict adherence to the following safety procedures is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the required PPE. For a structurally related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, specific recommendations include eyeshields, gloves, and a type ABEK (EN14387) respirator filter, which informs the basis of the respiratory protection outlined below.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles and a face shield are required.
Skin Protection A chemically resistant lab coat or apron must be worn. Full-body protection should be considered for larger quantities or in the event of a potential splash.
Hand Protection Wear chemically resistant gloves. While specific breakthrough times for this compound are not available, nitrile gloves are often not recommended for amines. Consider double-gloving with a more robust material such as butyl or Viton™ for extended handling. Always inspect gloves for any signs of degradation before and during use.
Respiratory Protection A NIOSH-approved respirator with a cartridge suitable for organic vapors and amines is required. A type ABEK (EN 14387) cartridge or equivalent is recommended. A full-face respirator will also provide eye and face protection.

Operational Plan: Handling and Emergency Procedures

3.1. Engineering Controls

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure an eyewash station and safety shower are readily accessible and in good working order.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment and reagents within the chemical fume hood.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding any splashes or aerosol generation.

  • Post-Handling: After use, securely seal the container.

  • Decontamination: Wipe down the work area with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, face shield, and goggles. The respirator should be removed last after leaving the work area.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing PPE.

3.3. Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection

  • Collect all liquid and solid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[2][3]

  • Do not mix with other waste streams to prevent potentially hazardous reactions.[2][3]

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

4.2. Container and PPE Disposal

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • All disposable PPE (gloves, etc.) contaminated with this compound must be disposed of as hazardous waste.

4.3. Final Disposal

  • Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.[2]

Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Disposal Phase cluster_ppe_details PPE Specifications start Start: Task involves This compound assess_hazards Assess Hazards: - Skin/Eye Corrosive - Respiratory Irritant - Combustible start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe eye_face Eye/Face: Goggles & Face Shield select_ppe->eye_face skin Skin: Chemical Resistant Lab Coat select_ppe->skin hand Hand: Double Gloves (e.g., Butyl, Viton™) select_ppe->hand respiratory Respiratory: NIOSH-approved with ABEK or equivalent cartridge select_ppe->respiratory handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe dispose_waste Dispose of Contaminated Waste and PPE as Hazardous doff_ppe->dispose_waste end End: Task Complete dispose_waste->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Azaspiro[4.5]decane

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